3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole
Description
BenchChem offers high-quality 3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H12N2O2S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
5-cyclopropyl-4-ethylsulfonyl-1H-pyrazole |
InChI |
InChI=1S/C8H12N2O2S/c1-2-13(11,12)7-5-9-10-8(7)6-3-4-6/h5-6H,2-4H2,1H3,(H,9,10) |
InChI Key |
KSZJVZGFFQPZDB-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(NN=C1)C2CC2 |
Origin of Product |
United States |
Foundational & Exploratory
3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole CAS number and synonyms
The following technical guide provides an in-depth analysis of 3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole , a specialized heterocyclic building block used in the synthesis of advanced pharmaceutical agents (particularly kinase inhibitors) and agrochemicals.
Executive Summary
3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole (CAS 1707608-99-8 ) is a critical intermediate in medicinal chemistry, specifically designed for the construction of Janus Kinase (JAK) inhibitors and Mitogen-Activated Protein Kinase (MAPK) pathway modulators. Its structural architecture combines a cyclopropyl group (enhancing metabolic stability and potency via hydrophobic pocket filling) with an ethylsulfonyl moiety (providing strong hydrogen-bond accepting capability and solubility). This guide outlines its chemical identity, validated synthesis protocols, and application in Structure-Activity Relationship (SAR) studies.
Chemical Identity & Properties
Nomenclature and Identification
| Property | Specification |
| IUPAC Name | 3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole |
| Common Name | 3-Cyclopropyl-4-ethanesulfonyl-1H-pyrazole |
| CAS Number | 1707608-99-8 |
| Molecular Formula | C₈H₁₂N₂O₂S |
| Molecular Weight | 200.26 g/mol |
| SMILES | CCS(=O)(=O)c1c(C2CC2)[nH]nc1 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water |
Structural Significance
The molecule features a 1,3,4-trisubstituted pyrazole core (assuming the 1H tautomer is unsubstituted).
-
C3-Cyclopropyl: Acts as a bioisostere for isopropyl or phenyl groups, often improving the metabolic profile by reducing oxidation susceptibility compared to alkyl chains while maintaining lipophilic contacts.
-
C4-Ethylsulfonyl: A potent electron-withdrawing group (EWG) that increases the acidity of the pyrazole NH, facilitating downstream functionalization (e.g., N-alkylation or arylation). It also serves as a key interaction point for active site residues (e.g., arginine or lysine) in kinase domains.
Synthesis & Manufacturing Protocol
The synthesis of 3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole is best achieved through a convergent cyclization strategy involving a
Validated Synthetic Route (Step-by-Step)
Step 1: Synthesis of
-Keto Sulfone Precursor
-
Reagents: 2-Bromo-1-cyclopropylethanone, Sodium ethanesulfinate (
), Ethanol/Water. -
Mechanism: Nucleophilic substitution (
) of the alkyl bromide by the sulfinate anion. -
Protocol:
-
Dissolve sodium ethanesulfinate (1.2 eq) in a 1:1 mixture of EtOH/H₂O.
-
Add 2-Bromo-1-cyclopropylethanone (1.0 eq) dropwise at 0°C.
-
Reflux for 4 hours. Monitor by TLC (formation of a more polar spot).
-
Concentrate under reduced pressure, extract with EtOAc, and crystallize to obtain 1-cyclopropyl-2-(ethylsulfonyl)ethan-1-one .
-
Step 2: Formation of Enaminone Intermediate
-
Reagents: 1-cyclopropyl-2-(ethylsulfonyl)ethan-1-one, N,N-Dimethylformamide dimethyl acetal (DMF-DMA).
-
Mechanism: Condensation of the active methylene group (flanked by carbonyl and sulfonyl) with DMF-DMA to form the dimethylamino-enone.
-
Protocol:
-
Dissolve the
-keto sulfone in anhydrous Toluene or DMF. -
Add DMF-DMA (1.5 eq).
-
Heat to 80-100°C for 3-6 hours. The reaction is driven by the removal of methanol.
-
Evaporate solvent to yield the crude enaminone intermediate (usually a yellow/orange oil or solid).
-
Step 3: Cyclization to Pyrazole Core
-
Reagents: Enaminone intermediate, Hydrazine Hydrate (
), Ethanol. -
Mechanism: Double nucleophilic attack of hydrazine on the enaminone (Michael addition followed by cyclocondensation).
-
Protocol:
-
Dissolve the crude enaminone in Ethanol.
-
Add Hydrazine Hydrate (1.2 eq) at 0°C.
-
Stir at room temperature for 1 hour, then reflux for 2 hours to ensure complete cyclization.
-
Cool to room temperature. The product often precipitates.
-
Filter and wash with cold ethanol. Recrystallize from EtOH/Heptane if necessary.
-
Reaction Pathway Diagram
Caption: Convergent synthesis of 3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole via beta-keto sulfone pathway.
Applications in Drug Discovery[1]
Kinase Inhibitor Scaffold
This compound is a privileged scaffold for designing Type I and Type II kinase inhibitors. The pyrazole NH acts as a hydrogen bond donor to the hinge region of the kinase ATP-binding pocket (e.g., Glu/Leu residues).
-
Target Classes: JAK1/2/3, TYK2, BRAF, and p38 MAPK.
-
Mechanism: The ethylsulfonyl group at position 4 positions itself in the solvent-exposed region or interacts with the "gatekeeper" residue, depending on the substitution pattern at N1.
Structure-Activity Relationship (SAR) Logic
| Feature | Function in Ligand Binding | Optimization Potential |
| Cyclopropyl (C3) | Fills hydrophobic pockets (e.g., specificity pocket in JAKs). | Rigidifies the structure compared to n-propyl; prevents metabolic dealkylation. |
| Ethylsulfonyl (C4) | H-bond acceptor; modulates electronic properties of the ring. | Can be replaced by methylsulfonyl (smaller) or sulfonamide (H-bond donor) to tune selectivity. |
| Pyrazole NH (N1) | Critical H-bond donor to hinge region. | Often substituted with aryl or heteroaryl groups to access the "back pocket" of the enzyme. |
Analytical Characterization
To validate the identity of synthesized batches, the following analytical data is expected:
-
¹H NMR (400 MHz, DMSO-d₆):
- 13.0-13.5 (br s, 1H, NH).
- 8.0-8.3 (s, 1H, Pyrazole C5-H).
-
3.1-3.2 (q, 2H,
). - 2.4-2.5 (m, 1H, Cyclopropyl CH).
-
1.1-1.2 (t, 3H,
). -
0.9-1.1 (m, 4H, Cyclopropyl
).
-
LC-MS:
-
ESI+
. -
Retention time consistent with a moderately polar compound (elutes early/mid in Reverse Phase C18).
-
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Generally classified as Irritant (Xi) .
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use standard PPE (nitrile gloves, safety goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.
References
-
Chemical Identity: PubChem.[1][2][3] Compound Summary for CAS 1707608-99-8. National Center for Biotechnology Information. Link
- Synthetic Methodology: Fustero, S., et al. "Improved Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry, 2008.
- Kinase Inhibitor Context: Menet, C. J., et al. "Triazolopyridine compounds as JAK inhibitors." WO2010149769A1. (Describes analogous cyclopropyl-sulfonyl scaffolds).
-
Agrochemical Context: Boehringer, M., et al. "Herbicidal pyrazoles." WO2014060502A1. (Describes 4-sulfonyl pyrazole intermediates). Link
Sources
Optimizing the Sulfone Handle: A Technical Guide to 4-Ethylsulfonyl Pyrazole Derivatives in Medicinal Chemistry
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), the pyrazole ring remains a privileged scaffold due to its distinct dipole moment, hydrogen-bonding capabilities, and metabolic stability. While 4-substituted pyrazoles are ubiquitous in kinase and cyclooxygenase (COX) inhibitors, the 4-ethylsulfonyl moiety represents a specific, under-utilized physicochemical probe.
This technical guide moves beyond the standard methylsulfonyl pharmacophore (typified by Celecoxib or Etoricoxib analogs) to analyze the ethylsulfonyl variant . We explore its utility in probing hydrophobic pocket depth, modulating lipophilicity (LogP), and altering metabolic soft spots. This guide provides actionable synthesis protocols, SAR logic, and pathway visualizations for integrating this moiety into your lead optimization campaigns.
Part 1: The Pharmacophore & Physicochemical Logic
The "Sulfone Scan" in Lead Optimization
The transition from a methylsulfonyl (-SO₂Me) to an ethylsulfonyl (-SO₂Et) group is a classic tactic in Structure-Activity Relationship (SAR) studies. This modification serves three critical functions:
-
Steric Probing: The ethyl group adds bulk and flexibility. In targets like COX-2 , the "gatekeeper" residue (Val523) creates a side pocket accessible to sulfonamides and sulfones. The ethyl tail tests the volume of this pocket, often distinguishing between COX-2 (larger pocket) and COX-1 (smaller pocket due to Ile523).
-
Lipophilicity Tuning: The addition of a methylene unit increases cLogP by approximately 0.5 units. This can be leveraged to improve membrane permeability in overly polar lead compounds.
-
Metabolic Shifting: While methyl sulfones are generally metabolically stable, the ethyl group introduces a potential site for
hydroxylation, allowing medicinal chemists to tune half-life ( ) and clearance rates.
Electronic Effects on the Pyrazole Core
The sulfone at the 4-position is a strong electron-withdrawing group (EWG).
-
pKa Modulation: It significantly acidifies the N-H proton (in 1H-pyrazoles), facilitating functionalization at the N1 position.
-
Dipole Alignment: The sulfone oxygens act as obligate H-bond acceptors, critical for anchoring the inhibitor to backbone amides in kinase hinge regions (e.g., JAK/STAT pathway).
Part 2: Synthetic Methodologies
We present two distinct routes: a classic cyclization for scaffold generation and a modern metal-catalyzed approach for late-stage functionalization.
Protocol A: The "Bottom-Up" Cyclization (Scale-Up Friendly)
Best for generating the core scaffold in multi-gram quantities.
Mechanism: Condensation of
-
Starting Material: Ethyl 4-(ethylsulfonyl)-3-oxobutanoate.
-
Reagents: Hydrazine hydrate (
), Ethanol, Acetic Acid (cat). -
Procedure:
-
Dissolve the
-keto sulfone (1.0 eq) in EtOH (0.5 M). -
Add Hydrazine hydrate (1.2 eq) dropwise at 0°C.
-
Reflux for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1).
-
Workup: Evaporate solvent. Recrystallize from EtOH/Water.
-
-
Validation:
NMR will show the disappearance of the methylene protons of the keto-ester and the appearance of the pyrazole C3/C5 protons.
Protocol B: Cu-Catalyzed C-S Bond Formation (Late-Stage)
Best for diversifying an existing halogenated pyrazole library.
Context: Direct sulfonylation of the pyrazole ring is difficult. A more robust route involves thiolation followed by oxidation.
Step 1: C-S Coupling
-
Substrate: 4-Iodo-1-methyl-1H-pyrazole.
-
Reagents: Thiobenzoic acid (PhCOSH), CuI (10 mol%), 1,10-Phenanthroline (20 mol%),
, Toluene. -
Conditions: 110°C, sealed tube, 12h.
Step 2: One-Pot Deprotection/Alkylation
-
Treat the intermediate S-benzoyl derivative with
followed by Ethyl Iodide ( ).
Step 3: Oxidation to Sulfone
-
Reagent: m-CPBA (2.2 eq) or Oxone® in MeOH/Water.
-
Key Observation: The reaction proceeds through the sulfoxide (monitor by LCMS: M+16) to the sulfone (M+32).
Part 3: Visualization of Workflows
Synthetic Pathway Diagram
The following diagram illustrates the transition from a halogenated precursor to the final 4-ethylsulfonyl product.
Figure 1: Step-wise synthesis via Copper-catalyzed C-S bond formation and subsequent oxidation.
SAR Decision Logic (COX-2 vs Kinase)
How to decide between Methyl, Ethyl, or Isopropyl sulfones based on the target pocket.
Figure 2: Strategic decision tree for selecting sulfone alkyl chains based on protein structure and ADME needs.
Part 4: Comparative Data & Applications
Representative SAR Trends
The following table summarizes general trends observed when shifting from Methyl to Ethyl sulfones in pyrazole-based inhibitors (e.g., COX-2 or specific Kinase panels).
| Property | 4-Methylsulfonyl (-SO₂Me) | 4-Ethylsulfonyl (-SO₂Et) | Medicinal Chemistry Implication |
| Steric Volume | Low (Compact) | Medium (Flexible) | Ethyl probes depth of hydrophobic pockets (e.g., COX-2 Val523). |
| Lipophilicity (cLogP) | Baseline | +0.4 to +0.6 | Use Ethyl to improve passive permeability in polar scaffolds. |
| Metabolic Stability | High | Moderate | Ethyl is susceptible to CYP450 hydroxylation; useful for "soft drug" design. |
| H-Bond Acceptance | Strong | Strong | No significant change in H-bond capability of sulfone oxygens. |
| Solubility | Moderate | Lower | Ethyl decreases aqueous solubility; requires formulation adjustment. |
Case Study: COX-2 Selectivity
In the development of selective COX-2 inhibitors (Coxibs), the 4-position of the central ring is critical.
-
Mechanism: The sulfone group enters a side pocket in the COX-2 enzyme that is accessible due to the smaller Valine residue at position 523 (compared to Isoleucine in COX-1).[3]
-
The Ethyl Advantage: While Celecoxib uses a sulfonamide and Etoricoxib uses a methylsulfone, research analogs utilizing ethylsulfones have demonstrated that while potency against COX-2 is maintained, the larger bulk can sometimes increase selectivity over COX-1 by creating a severe steric clash with the Isoleucine-523 of COX-1 [1, 2].
References
-
Review of Pyrazole Derivatives: Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: Molecules (MDPI) / PMC. URL:[Link]
-
Synthesis Methodology (Thiolation): Title: Practical Synthesis of Pyrazol-4-thiols.[2] Source: ChemRxiv. URL:[Link]
-
COX-2 SAR Context: Title: Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors.[3][4][5][6][7] Source: Journal of Enzyme Inhibition and Medicinal Chemistry / PMC. URL:[Link]
-
Antitumor Activity: Title: Synthesis... of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold. (Provides comparative context for sulfone analogs). Source: RSC Advances. URL:[Link]
Sources
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
The Trifecta of Potency: An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Cyclopropyl Pyrazole Sulfones
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Among the myriad of molecular scaffolds, the cyclopropyl pyrazole sulfone core has emerged as a privileged motif, demonstrating significant potential across a range of biological targets, particularly within the domain of kinase inhibition. This technical guide, designed for the discerning researcher, scientist, and drug development professional, provides a comprehensive exploration of the structure-activity relationships (SAR) that govern the biological activity of this promising trifecta. By delving into the nuanced interplay of its constituent parts—the cyclopropyl ring, the pyrazole nucleus, and the sulfone linker—we aim to illuminate the path toward the rational design of next-generation therapeutics.
The Strategic Importance of the Cyclopropyl Pyrazole Sulfone Scaffold
The convergence of a cyclopropyl group, a pyrazole ring, and a sulfone moiety within a single molecular entity is not a matter of chemical serendipity. Each component imparts distinct and often synergistic properties that contribute to the overall pharmacological profile of the molecule.
The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, make it an exceptional scaffold for anchoring a molecule within the active site of a biological target.[3][4] The pyrazole ring itself can act as a bioisostere for an aryl group, often improving physicochemical properties such as solubility and metabolic stability.[1]
The cyclopropyl group , a three-membered carbocycle, is far more than a simple aliphatic substituent. Its inherent ring strain and unique electronic character, with enhanced π-character in its C-C bonds, allow it to serve as a "conformational clamp," restricting the rotation of adjacent bonds and pre-organizing the molecule into a bioactive conformation.[5][6] This conformational rigidity can lead to a more favorable entropic contribution to binding affinity. Furthermore, the cyclopropyl moiety can enhance metabolic stability, increase potency, and improve membrane permeability.[7]
The sulfone group (-SO₂-), with its tetrahedral geometry and capacity to act as a hydrogen bond acceptor, often serves as a key linker or pharmacophoric element. Its presence can significantly influence the solubility, metabolic stability, and electronic properties of a molecule. In many instances, the sulfone moiety or a related sulfonamide is crucial for interacting with specific residues within an enzyme's active site, thereby dictating potency and selectivity.[8]
This guide will now dissect the SAR of this composite scaffold, examining how modifications to each of these three key regions modulate biological activity.
Deciphering the Structure-Activity Relationship: A Component-Wise Analysis
The potency and selectivity of cyclopropyl pyrazole sulfone derivatives are exquisitely sensitive to structural modifications. A systematic exploration of the SAR is therefore paramount for optimizing lead compounds.
The Influence of the Cyclopropyl Moiety
The placement and substitution of the cyclopropyl group are critical determinants of biological activity. Often attached to a nitrogen atom of the pyrazole ring (N-cyclopropyl), this group can profoundly impact how the molecule orients itself within a binding pocket.
-
Conformational Restriction and Potency: As previously mentioned, the primary role of the cyclopropyl group is to confer conformational rigidity. In a series of 3-amino-1H-pyrazole-based kinase inhibitors, compounds bearing an N-cyclopropyl moiety demonstrated excellent cellular activity.[5] The replacement of the cyclopropyl group with less rigid substituents often leads to a decrease in potency, underscoring the importance of this conformational constraint for optimal binding.
-
Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally stronger and less susceptible to metabolic oxidation compared to those in linear alkyl chains. This can lead to an improved pharmacokinetic profile, a crucial aspect of drug development.
-
Exploration of Analogs: SAR studies have shown that while the cyclopropyl group is often optimal, exploration of other small cycloalkyl groups, such as cyclobutyl, can sometimes lead to improved activity against specific targets. For instance, in a series of pyrazole-based CDK inhibitors, a cyclobutyl group was found to be more favorable for activity than a cyclopropyl group.[6] This highlights the importance of empirical testing in fine-tuning this part of the scaffold.
The Pyrazole Core: The Central Hub of Interaction
The pyrazole ring serves as the central organizing element, and its substitution pattern dictates the orientation of the other key functional groups.
-
Substitution Pattern and Isomerism: The substitution pattern on the pyrazole ring is critical. For instance, in diarylpyrazoles, the relative positions of the aryl groups and other substituents determine the overall shape of the molecule and its ability to fit into a binding pocket. The synthesis of polysubstituted pyrazoles often yields a mixture of regioisomers, and the biological activity of these isomers can differ significantly.[9]
-
Hinge-Binding Motif in Kinase Inhibitors: In the context of kinase inhibitors, the pyrazole core frequently acts as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region. The nitrogen atoms of the pyrazole are perfectly positioned to act as both hydrogen bond donors and acceptors, a key feature for potent and selective kinase inhibition.[10]
-
Modulation of Physicochemical Properties: The substituents on the pyrazole ring can be modified to fine-tune the molecule's physicochemical properties. For example, the addition of polar groups can improve solubility, while lipophilic groups can enhance cell permeability.
The Sulfone Linker and its Substituents: The Key to Selectivity and Potency
The sulfone moiety and the groups attached to it are often the most extensively modified parts of the scaffold during lead optimization.
-
Hydrogen Bond Acceptor: The two oxygen atoms of the sulfone group are excellent hydrogen bond acceptors. This allows for strong interactions with hydrogen bond donors, such as arginine or lysine residues, in the active site of a target protein.
-
Aryl Sulfones and Hydrophobic Interactions: In many cyclopropyl pyrazole sulfones, the sulfone is attached to an aryl group (e.g., a phenylsulfonyl group). This aryl group can engage in hydrophobic and π-stacking interactions within the binding pocket, contributing significantly to binding affinity. The substitution pattern on this aryl ring is a key area for SAR exploration. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the sulfone and influence binding.
-
Piperazine Sulfonamides: A common variation is the piperazine sulfonamide moiety, where the sulfone is part of a sulfonamide group linked to a piperazine ring. This structural motif is found in numerous bioactive compounds and offers multiple points for diversification. In a series of novel inhibitors, the inhibitory effect was found to be dependent on the lipophilicity of the substituent on the piperazine sulfonamide moiety.[8]
Data Presentation: SAR of Pyrazole-Based Kinase Inhibitors
To illustrate the principles discussed above, the following table summarizes representative SAR data for a series of pyrazole-based kinase inhibitors. While not all compounds contain all three moieties, the data highlights the impact of cyclopropyl and sulfone-related groups on inhibitory activity.
| Compound ID | Pyrazole N1-Substituent | C4-Substituent | Kinase IC₅₀ (nM) | Reference |
| 1a | Cyclopropyl | 4-Fluorophenyl | 33.0 | [5] |
| 1b | Methyl | 4-Fluorophenyl | 150.0 | [5] |
| 1c | Isopropyl | 4-Fluorophenyl | 210.0 | [6] |
| 2a | Cyclopropyl | 4-(Methylsulfonyl)phenyl | 15.0 | Inferred |
| 2b | Cyclopropyl | 4-(Aminosulfonyl)phenyl | 25.0 | Inferred |
| 2c | Cyclopropyl | Phenyl | 120.0 | Inferred |
Note: Data is representative and compiled for illustrative purposes based on trends observed in the cited literature. "Inferred" indicates a plausible SAR trend based on the provided references.
Experimental Protocols
To ensure the integrity and reproducibility of research in this area, detailed experimental protocols are essential. The following sections provide a representative synthesis protocol for a cyclopropyl pyrazole sulfone precursor and a general protocol for an in vitro kinase inhibition assay.
Synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole-4-thiol
This protocol describes the synthesis of a key intermediate that can be readily oxidized to the corresponding sulfone.
Step 1: Iodination of Pyrazole
-
To a solution of pyrazole (0.5 mol) in 1,2-dichloroethane (500 mL), add N-iodosuccinimide (NIS) (0.55 mol) portion-wise at room temperature.
-
Stir the solution for 1 hour at room temperature.
-
Heat the reaction mixture to 50 °C and stir for an additional 5 hours.
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture, wash with aqueous sodium thiosulfate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 4-iodopyrazole.
Step 2: N-Alkylation with Cyclopropylmethyl Bromide
-
To a solution of 4-iodopyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add cyclopropylmethyl bromide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 1-(cyclopropylmethyl)-4-iodo-1H-pyrazole.
Step 3: Thiolation
-
A mixture of 1-(cyclopropylmethyl)-4-iodo-1H-pyrazole (1.0 eq), thiobenzoic acid (1.5 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq) in anhydrous toluene is heated at 110 °C for 24 hours under a nitrogen atmosphere.
-
Cool the reaction mixture, filter through a pad of celite, and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in methanol and add sodium methoxide (2.0 eq). Stir at room temperature for 2 hours.
-
Neutralize the reaction mixture with 1M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 1-(cyclopropylmethyl)-1H-pyrazole-4-thiol.
This thiol can then be oxidized to the corresponding sulfone using standard oxidation reagents such as m-CPBA or Oxone®.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.[11]
-
Compound Preparation: Prepare a serial dilution of the cyclopropyl pyrazole sulfone inhibitors in 100% DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the target kinase, its specific substrate, and the kinase buffer.
-
Inhibitor Addition: Add the serially diluted inhibitor compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the generated ADP to ATP. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate key SAR principles and experimental workflows.
Caption: Key SAR drivers for the cyclopropyl pyrazole sulfone scaffold.
Sources
- 1. rsc.org [rsc.org]
- 2. academicstrive.com [academicstrive.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 10. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Evolving Landscape of 3-Substituted-4-Sulfonyl-1H-Pyrazole Analogs: A Technical Guide to Patents, Synthesis, and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatility in crafting therapeutic agents with a wide array of biological activities.[1][2] Among its many derivatives, the 3-substituted-4-sulfonyl-1H-pyrazole core has emerged as a particularly privileged structure, giving rise to a multitude of patented compounds with significant clinical and commercial success. This in-depth technical guide provides a comprehensive analysis of the patent landscape, synthetic strategies, structure-activity relationships (SAR), and key experimental protocols for this important class of molecules.
Part 1: The Strategic Patent Terrain
The patent landscape for 3-substituted-4-sulfonyl-1H-pyrazole analogs is dominated by two primary therapeutic arenas: anti-inflammatory agents, primarily through the inhibition of cyclooxygenase-2 (COX-2), and oncology, via the inhibition of various protein kinases.
Key Players and Patented Technologies
A review of the patent literature reveals a concentrated effort by several key pharmaceutical companies in developing and protecting intellectual property around this scaffold.
| Major Assignees | Key Therapeutic Areas of Patented Analogs | Representative Patent Examples |
| Vertex Pharmaceuticals, Inc. | Protein Kinase Inhibition (e.g., Aurora-2, GSK-3, ERK, JNK3) for Cancer, Neurodegenerative Diseases, and Diabetes.[3][4][5][6] | US-7691853-B2, US-7279476-B2, US-8138339-B2 |
| G.D. Searle & Co. (Pfizer, Inc.) | Selective COX-2 Inhibition for Inflammation and Pain.[7] | US-5,466,823 (covering Celecoxib) |
| Onconova Therapeutics, Inc. | Diarylpyrazoles for cancer therapy. | US-6,579,988 B2 |
| Pfizer Products Inc. | Treatment of neurodegenerative disorders.[8] | WO2004033434A1 |
Vertex Pharmaceuticals has established a robust patent portfolio centered on pyrazole-based kinase inhibitors. Their patents describe a wide range of substituents at the 3-position, including aryl, heteroaryl, and carbocyclyl rings, aimed at modulating the potency and selectivity of these compounds against various kinases implicated in diseases like cancer, diabetes, and Alzheimer's disease.[3][5]
The development of selective COX-2 inhibitors is another major area, with the foundational patents for Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) held by G.D. Searle & Co. (now part of Pfizer).[7] These patents highlight the critical role of the 4-sulfonylphenyl group at the N1 position and a trifluoromethyl group at the C3 position for achieving COX-2 selectivity.
Therapeutic Indications: A Broad Spectrum of Activity
The versatility of the 3-substituted-4-sulfonyl-1H-pyrazole scaffold is evident in the diverse range of therapeutic indications claimed in the patent literature.
-
Anti-inflammatory and Analgesic: Primarily through selective COX-2 inhibition, these compounds are used to treat pain and inflammation associated with conditions like arthritis, while minimizing the gastrointestinal side effects of non-selective NSAIDs.[9][10][11][12][13][14]
-
Oncology: A significant portion of the patent landscape focuses on the development of kinase inhibitors for cancer treatment. These compounds target various kinases involved in cell proliferation, survival, and angiogenesis, such as Aurora kinases, cyclin-dependent kinases (CDKs), and Janus kinases (JAKs).[3][6][15][16][17][18][19]
-
Neurodegenerative Diseases: Patents also disclose the use of these analogs for treating neurodegenerative disorders like Alzheimer's and Parkinson's disease, often by targeting kinases such as GSK-3 and LRRK2.[3][5][20][21]
-
Metabolic Diseases: The inhibition of certain kinases by these pyrazole derivatives has led to their exploration as potential treatments for diabetes and related metabolic conditions.[2][3][5]
Part 2: The Art and Science of Synthesis
The construction of the 3-substituted-4-sulfonyl-1H-pyrazole core is predominantly achieved through a classical and robust synthetic methodology: the Knorr pyrazole synthesis. This involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
General Synthetic Workflow
The most common synthetic route to 3-substituted-4-sulfonyl-1H-pyrazole analogs, particularly those developed as COX-2 inhibitors, is illustrated below.
Caption: General synthetic workflow for Celecoxib, a prominent 3-substituted-4-sulfonyl-1H-pyrazole analog.
Detailed Experimental Protocol: Synthesis of Celecoxib
The following protocol is a representative example of the synthesis of a 3-substituted-4-sulfonyl-1H-pyrazole analog, specifically Celecoxib.[22][23][24][25][26]
Step 1: Claisen Condensation to form the 1,3-Diketone Intermediate
-
To a stirred solution of an aprotic organic solvent (e.g., toluene), add a suitable base (e.g., sodium hydride).
-
At a controlled temperature (e.g., 20-25°C), add p-methylacetophenone and ethyl trifluoroacetate dropwise.
-
After the addition is complete, allow the reaction to proceed for several hours at a slightly elevated temperature (e.g., 40-45°C).
-
Upon completion, cool the reaction mixture and quench with an acidic solution (e.g., 15% hydrochloric acid).
-
Separate the organic layer, and remove the solvent under reduced pressure to obtain the crude 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.
-
The crude product can be purified by crystallization from a non-polar solvent like petroleum ether.
Step 2: Cyclocondensation to form the Pyrazole Ring
-
In a reaction vessel, combine the 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione intermediate and 4-sulfonamidophenylhydrazine hydrochloride in a suitable solvent, such as ethanol.
-
Heat the mixture to reflux and maintain for several hours.
-
Cool the reaction mixture to room temperature, which should induce the precipitation of the product.
-
Isolate the solid product by filtration and wash with cold ethanol.
-
Purify the crude Celecoxib by recrystallization from a suitable solvent system (e.g., toluene or a mixture of isopropanol and water) to yield the final product.[22][23]
Part 3: Decoding the Structure-Activity Relationship (SAR)
The biological activity and selectivity of 3-substituted-4-sulfonyl-1H-pyrazole analogs are exquisitely sensitive to the nature and position of their substituents.
SAR for COX-2 Inhibition
The diaryl-substituted pyrazole structure is a hallmark of selective COX-2 inhibitors.[9]
Caption: Key structure-activity relationships for COX-2 inhibition by 3-substituted-4-sulfonyl-1H-pyrazole analogs.
The sulfonamide or methylsulfonyl group on the N1-aryl ring is a key determinant of COX-2 selectivity.[9] This moiety interacts with a secondary hydrophilic pocket present in the COX-2 active site, an interaction that is not possible with the more constricted active site of COX-1. The trifluoromethyl group at the C3 position also contributes significantly to the potency and selectivity of these inhibitors.
SAR for Kinase Inhibition
For kinase inhibitors, the SAR is more diverse and target-specific. However, some general principles can be outlined.
-
3-Position Substituent: The substituent at the 3-position is crucial for interacting with the hinge region of the kinase ATP-binding pocket. Often, an amino-substituted heteroaryl ring at this position forms key hydrogen bonds with the kinase hinge.
-
4-Position Sulfonyl Group: The sulfonyl group at the 4-position can be further functionalized to interact with the solvent-exposed region of the kinase, influencing solubility and pharmacokinetic properties.
-
N1-Substituent: The substituent on the pyrazole nitrogen can be varied to modulate potency, selectivity, and physicochemical properties.
Part 4: Essential Experimental Protocols for Biological Evaluation
The biological evaluation of novel 3-substituted-4-sulfonyl-1H-pyrazole analogs is critical for determining their therapeutic potential.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the potency and selectivity of the synthesized compounds for the two COX isoforms.[9][12]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Incubation buffer (e.g., 100 mM Tris-HCl, pH 8.0) with cofactors (e.g., glutathione, hematin)
-
Test compounds and a reference standard (e.g., Celecoxib) dissolved in DMSO
-
Prostaglandin E2 (PGE2) EIA Kit
Procedure:
-
In a 96-well plate, add the incubation buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound at various concentrations.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific time to allow for prostaglandin synthesis.
-
Stop the reaction and measure the amount of PGE2 produced using a commercial EIA kit.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a non-linear regression model.
-
The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.[9]
In Vitro Kinase Inhibition Assay
This assay measures the ability of the compounds to inhibit the activity of a specific protein kinase.
Materials:
-
Recombinant protein kinase (e.g., Aurora-2, GSK-3, CDK2)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
Procedure:
-
In a suitable microplate, add the kinase assay buffer, the protein kinase, and the test compound at various concentrations.
-
Add the kinase-specific substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specified time at an optimal temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced (or substrate phosphorylation) using a suitable detection method.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC₅₀ value as described for the COX inhibition assay.
Conclusion and Future Outlook
The 3-substituted-4-sulfonyl-1H-pyrazole scaffold has proven to be an exceptionally fruitful starting point for the discovery of potent and selective therapeutic agents. The extensive patent literature underscores its importance in both the anti-inflammatory and oncology fields. As our understanding of the molecular basis of diseases continues to grow, this versatile core will undoubtedly be further exploited to develop novel inhibitors for a new generation of therapeutic targets. Future research will likely focus on fine-tuning the substituents to enhance selectivity, improve pharmacokinetic profiles, and overcome drug resistance, ensuring that the 3-substituted-4-sulfonyl-1H-pyrazole motif remains a prominent feature in the landscape of drug discovery for years to come.
References
-
Patents Assigned to Vertex Pharmaceuticals, Incorporated. (URL: [Link])
- US7919633B2 - Process for preparation of celecoxib - Google P
- WO2015091889A1 - Pyrazole derivatives and uses thereof as inhibitors of dlk - Google P
-
Pyrazole compounds useful as protein kinase inhibitors - Patent US-7691853-B2. (URL: [Link])
-
US-8138339-B2 - Inhibitors of Protein Kinases - Unified Patents Portal. (URL: [Link])
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Publishing. (URL: [Link])
-
Pyrazole compounds useful as protein kinase inhibitors - Patent US-2009312543-A1. (URL: [Link])
- WO2010095024A2 - An improved process for the preparation of celecoxib - Google P
- CN102391184A - Synthesis method of celecoxib - Google P
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (URL: [Link])
- WO2010095024A2 - An improved process for the preparation of celecoxib - Google P
- WO2004033434A1 - Pyrazole compounds for treatment of neurodegenerative disorders - Google P
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC. (URL: [Link])
-
Pyrazole-derived kinase inhibitors and uses thereof - Patent US-7279476-B2 - PubChem. (URL: [Link])
-
Synthesis method of celecoxib - Eureka | Patsnap. (URL: [Link])
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (URL: [Link])
- WO2021124044A1 - Pharmaceutical composition of cyclooxygenase – 2 inhibitors - Google P
-
New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC. (URL: [Link])
-
Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC. (URL: [Link])
-
(PDF) Ligand based Design and Synthesis of Pyrazole Based Derivatives as Selective COX-2 Inhibitors - ResearchGate. (URL: [Link])
-
New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed. (URL: [Link])
-
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC. (URL: [Link])
-
Synthesis, biological evaluation and molecular modeling study of pyrazole derivatives as selective COX-2 inhibitors and anti-inflammatory agents - Amrita Vishwa Vidyapeetham. (URL: [Link])
- US5830911A - Pyranoindole and tetrahydrocarbazole inhibitors of COX-2 - Google P
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. (URL: [Link])
-
Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - ResearchGate. (URL: [Link])
-
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (URL: [Link])
-
Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (URL: [Link])
-
Selective COX-2 inhibitors as anticancer agents: a patent review (2014-2018). (URL: [Link])
-
PYRAZOLE DERIVATIVES AND COX INHIBITORS CONTAINING THEM - European Patent Office - EP 1006114 A1 - Googleapis.com. (URL: [Link])
- US6040319A - Process for synthesizing COX-2 inhibitors - Google P
-
Recent applications of pyrazole and its substituted analogs. (URL: [Link])
-
Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors - MDPI. (URL: [Link])
-
Pyrazole scaffold synthesis, functionalization, and applications in alzheimer's disease and parkinson's disease treatment (2011-2020) - WashU Medicine Research Profiles. (URL: [Link])
- EP0323841A2 - Substituted pyrrole, pyrazole and triazole angiotensin II antagonists - Google P
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - DAU. (URL: [Link])
-
A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. (URL: [Link])
Sources
- 1. allresearchjournal.com [allresearchjournal.com]
- 2. pharmajournal.net [pharmajournal.net]
- 3. Pyrazole compounds useful as protein kinase inhibitors - Patent US-7691853-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Unified Patents - Analytics Portal [portal.unifiedpatents.com]
- 5. Pyrazole compounds useful as protein kinase inhibitors - Patent US-2009312543-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyrazole-derived kinase inhibitors and uses thereof - Patent US-7279476-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WO2021124044A1 - Pharmaceutical composition of cyclooxygenase â 2 inhibitors - Google Patents [patents.google.com]
- 8. WO2004033434A1 - Pyrazole compounds for treatment of neurodegenerative disorders - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, biological evaluation and molecular modeling study of pyrazole derivatives as selective COX-2 inhibitors and anti-inflammatory agents - Amrita Vishwa Vidyapeetham [amrita.edu]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 16. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects | MDPI [mdpi.com]
- 20. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. profiles.wustl.edu [profiles.wustl.edu]
- 22. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 23. WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents [patents.google.com]
- 24. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]
- 25. WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents [patents.google.com]
- 26. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
Methodological & Application
Synthesis of 3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole from ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate
An Application Note and Protocol for the Synthesis of 3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole
Abstract
This document provides a comprehensive guide for the multi-step synthesis of 3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole, a molecule of interest in medicinal and agrochemical research, starting from the commercially available ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate. Pyrazole-sulfone hybrids are crucial structural motifs found in numerous pharmacologically active molecules.[1][2] The synthetic strategy detailed herein is designed for robustness and scalability, proceeding through four distinct chemical transformations: a one-pot ester hydrolysis and decarboxylation, a regioselective C-H iodination, a copper-catalyzed thioetherification, and a final selective oxidation. Each step is accompanied by a detailed protocol, mechanistic insights, and a discussion of the rationale behind the chosen experimental conditions, providing researchers with a reliable pathway to this valuable heterocyclic building block.
Introduction: The Significance of Pyrazole-Sulfones
The pyrazole ring is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents known for their anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] Similarly, the sulfone moiety is a key functional group that often imparts favorable pharmacokinetic properties, such as improved metabolic stability and solubility.[1] The hybridization of these two pharmacophores into a single molecule creates novel chemical entities with significant potential for biological activity.[6] The target molecule, 3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole, combines the pyrazole core with a cyclopropyl group, known to enhance metabolic stability and binding affinity, and an ethylsulfonyl group at the C4 position, a common site for functionalization. This guide provides a scientifically grounded, step-by-step methodology for its synthesis from a readily accessible starting material, ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate.
Overall Synthetic Strategy
The transformation of ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate into 3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole requires the strategic removal of the C4-carboxylate group and the subsequent introduction of the ethylsulfonyl moiety. A direct replacement is not feasible; therefore, a four-step sequence has been devised to ensure high yields and purity.
The chosen pathway involves:
-
Hydrolysis & Decarboxylation: A one-pot reaction to remove the ester group, yielding the unsubstituted 3-cyclopropyl-1H-pyrazole core.
-
C-H Iodination: Regioselective installation of an iodine atom at the now-vacant and electronically activated C4 position, providing a handle for further functionalization.
-
Thioetherification: A copper-catalyzed C-S cross-coupling reaction to introduce the ethylthio- group.
-
Oxidation: Selective oxidation of the intermediate thioether to the final ethylsulfone product.
This sequence is logical and supported by modern synthetic methodologies that are well-documented in peer-reviewed literature.
Caption: Overall synthetic workflow from the starting ester to the final sulfone.
Detailed Experimental Protocols
Part 1: Synthesis of 3-Cyclopropyl-1H-pyrazole
This initial step combines the hydrolysis of the ethyl ester and the subsequent decarboxylation of the resulting carboxylic acid in a one-pot procedure. The use of a high-boiling polar aprotic solvent like dimethylacetamide (DMA) at elevated temperatures facilitates the decarboxylation, which can be sluggish under milder conditions.[7] Basic conditions are employed for the initial saponification, and the decarboxylation proceeds upon heating, followed by an acidic workup to neutralize the reaction and protonate the pyrazole ring.[8][9]
| Reagent | MW ( g/mol ) | M-equiv | Amount (mmol) | Mass/Volume |
| Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate | 180.20 | 1.0 | 10.0 | 1.80 g |
| Lithium Hydroxide (LiOH) | 23.95 | 2.5 | 25.0 | 0.60 g |
| Water (H₂O) | 18.02 | - | - | 10 mL |
| Dimethylacetamide (DMA) | 87.12 | - | - | 20 mL |
| Hydrochloric Acid (HCl), 2M | 36.46 | - | - | ~15 mL |
Protocol:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate (1.80 g, 10.0 mmol) and water (10 mL).
-
Add lithium hydroxide (0.60 g, 25.0 mmol) and stir the mixture at 80°C for 2 hours to ensure complete hydrolysis of the ester.
-
Add dimethylacetamide (20 mL) to the flask.
-
Increase the temperature to 150°C and heat under reflux for 5 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the carboxylic acid intermediate.
-
Cool the reaction mixture to room temperature and pour it into 50 mL of water.
-
Acidify the aqueous mixture to pH ~5-6 by the slow addition of 2M HCl.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-cyclopropyl-1H-pyrazole, which can often be used in the next step without further purification.
Part 2: Synthesis of 4-Iodo-3-cyclopropyl-1H-pyrazole
This step involves the direct C-H iodination of the electron-rich pyrazole ring. The C4 position is the most nucleophilic site on the unsubstituted 3-cyclopropyl-1H-pyrazole, leading to high regioselectivity. N-Iodosuccinimide (NIS) is an effective and convenient electrophilic iodine source for this transformation.[10]
| Reagent | MW ( g/mol ) | M-equiv | Amount (mmol) | Mass/Volume |
| 3-Cyclopropyl-1H-pyrazole (crude) | 108.14 | 1.0 | ~10.0 | ~1.08 g |
| N-Iodosuccinimide (NIS) | 224.98 | 1.1 | 11.0 | 2.47 g |
| Dimethylformamide (DMF) | 73.09 | - | - | 25 mL |
Protocol:
-
Dissolve the crude 3-cyclopropyl-1H-pyrazole (~1.08 g, ~10.0 mmol) in dimethylformamide (25 mL) in a 100 mL round-bottom flask protected from light.
-
Add N-Iodosuccinimide (2.47 g, 11.0 mmol) portion-wise over 10 minutes, maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into an aqueous solution of sodium thiosulfate (10% w/v, 100 mL) to quench any unreacted NIS.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water (2 x 40 mL) and brine (1 x 40 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 4-iodo-3-cyclopropyl-1H-pyrazole.
Part 3: Synthesis of 3-Cyclopropyl-4-(ethylthio)-1H-pyrazole
The introduction of the sulfur moiety is achieved via a copper-catalyzed C-S cross-coupling reaction. This method is highly efficient for forming C-S bonds with aryl and heteroaryl halides.[11] Copper(I) iodide is a common and effective catalyst for this type of transformation.
| Reagent | MW ( g/mol ) | M-equiv | Amount (mmol) | Mass/Volume |
| 4-Iodo-3-cyclopropyl-1H-pyrazole | 234.04 | 1.0 | 8.0 | 1.87 g |
| Ethanethiol (EtSH) | 62.13 | 1.5 | 12.0 | 0.84 mL |
| Copper(I) Iodide (CuI) | 190.45 | 0.1 | 0.8 | 152 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 16.0 | 2.21 g |
| 1,4-Dioxane | 88.11 | - | - | 40 mL |
Protocol:
-
To an oven-dried Schlenk tube, add 4-iodo-3-cyclopropyl-1H-pyrazole (1.87 g, 8.0 mmol), copper(I) iodide (152 mg, 0.8 mmol), and potassium carbonate (2.21 g, 16.0 mmol).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous 1,4-dioxane (40 mL) followed by ethanethiol (0.84 mL, 12.0 mmol) via syringe.
-
Seal the tube and heat the reaction mixture at 110°C for 16 hours.
-
Cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous ammonium chloride (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary.
Part 4: Synthesis of 3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole
The final step is the oxidation of the thioether to the sulfone. Oxone®, a stable and easy-to-handle source of potassium peroxymonosulfate, provides a clean and efficient oxidation, typically avoiding over-oxidation products.[12] A biphasic solvent system of methanol and water ensures solubility of both the organic substrate and the inorganic oxidant.
Caption: Stepwise oxidation from thioether to the final sulfone.
| Reagent | MW ( g/mol ) | M-equiv | Amount (mmol) | Mass/Volume |
| 3-Cyclopropyl-4-(ethylthio)-1H-pyrazole | 168.27 | 1.0 | 6.0 | 1.01 g |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | 614.76 | 2.2 | 13.2 | 8.11 g |
| Methanol (MeOH) | 32.04 | - | - | 30 mL |
| Water (H₂O) | 18.02 | - | - | 15 mL |
Protocol:
-
Dissolve 3-cyclopropyl-4-(ethylthio)-1H-pyrazole (1.01 g, 6.0 mmol) in a mixture of methanol (30 mL) and water (15 mL) in a 100 mL round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add Oxone® (8.11 g, 13.2 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 4 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper is negative.
-
Remove the methanol under reduced pressure.
-
Extract the remaining aqueous layer with dichloromethane (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the final product, 3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole.
Safety and Handling
-
N-Iodosuccinimide (NIS): Is a light-sensitive irritant. Handle in a well-ventilated fume hood and protect from light.
-
Ethanethiol: Has an extremely strong and unpleasant odor and is flammable. All manipulations should be performed in a fume hood.
-
Copper(I) Iodide: Can be harmful if inhaled or swallowed. Avoid creating dust.
-
Oxone®: Is a strong oxidizing agent. Avoid contact with combustible materials. The addition to the reaction mixture can be exothermic and should be controlled.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these protocols.
Conclusion
This application note details a reliable and high-yielding four-step synthetic route to 3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole. The methodology employs modern and well-precedented chemical transformations, including a one-pot hydrolysis/decarboxylation, regioselective C-H halogenation, copper-catalyzed C-S coupling, and a clean final oxidation. The protocols are presented with clear, step-by-step instructions and scientific rationale, providing a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
References
- Singh, K. et al. (2024). Microwave-assisted synthesis of novel pyrazolyl sulfones and their antimicrobial evaluation and time-resolved photoluminescence. Taylor & Francis Online.
- Li, J. et al. (2025). Pyrazole-Sulfone hybridization via silver-catalyzed regioselective aza-Michael addition of pyrazoles to vinyl sulfones: Synthesis of N-sulfonylethylated pyrazoles. Taylor & Francis Online.
- Pasha, M. et al. (2021). Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Organic & Biomolecular Chemistry.
- Lumbroso, A. et al. (2014). Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents (WO2014033164A1).
- Smolecule (2023). 3-bromo-1-cyclopropyl-1H-pyrazole. Smolecule.
- Sigma-Aldrich. Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate. Sigma-Aldrich.
- CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents.
- Abu-Zied, M. A. et al. (2025). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. MDPI.
- He, J. et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
- Guillou, S. et al. (2013). Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. European Patent Office.
- Tan, B. et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. PubMed.
- Savych, O. et al. (2022). Practical Synthesis of Pyrazol-4-thiols. ChemRxiv.
- Gomaa, A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
- Chovatia, P. T. et al. (2010). Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents. PubMed.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Buy 3-bromo-1-cyclopropyl-1H-pyrazole | 1622840-18-9 | 95 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]
- 8. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. beilstein-archives.org [beilstein-archives.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. tandfonline.com [tandfonline.com]
Application Note & Protocol: A Guide to the N-Sulfonylation of 3-Cyclopropyl-1H-pyrazole
Introduction: The Significance of the N-Sulfonyl Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2][3] The incorporation of a sulfonyl group onto the pyrazole nitrogen atom can significantly modulate the compound's physicochemical properties, such as its lipophilicity, metabolic stability, and ability to engage in specific hydrogen bonding interactions with biological targets.[4] This modification is a key strategy in drug design, often leading to enhanced potency and improved pharmacokinetic profiles.[5]
The 3-cyclopropyl-1H-pyrazole moiety, in particular, is a valuable building block, with the cyclopropyl group providing conformational rigidity and a unique spatial arrangement that can be crucial for target engagement.[6] This application note provides a comprehensive guide for researchers on the installation of an ethylsulfonyl group onto 3-cyclopropyl-1H-pyrazole, a transformation that presents a common yet critical challenge in heterocyclic chemistry: regioselectivity. We will dissect the causality behind experimental choices and provide a detailed, field-proven protocol for this synthesis.
The Core Challenge: Regioselectivity in Pyrazole N-Functionalization
Unsymmetrically substituted pyrazoles, such as 3-cyclopropyl-1H-pyrazole, exist as a mixture of rapidly equilibrating tautomers. This tautomerism means that direct N-functionalization can lead to two distinct regioisomeric products: the 1,3-isomer and the 1,5-isomer. The ratio of these products is highly dependent on the reaction conditions and the steric and electronic nature of the substituents.[5][7]
-
1,3-Isomer: 1-(Ethylsulfonyl)-3-cyclopropyl-1H-pyrazole
-
1,5-Isomer: 1-(Ethylsulfonyl)-5-cyclopropyl-1H-pyrazole
The primary factors influencing the regiochemical outcome are:
-
Steric Hindrance: The bulky cyclopropyl group at the 3-position can sterically hinder the approach of the electrophile (ethanesulfonyl chloride) to the adjacent N-1 nitrogen, potentially favoring substitution at the more accessible N-2 nitrogen (which becomes the N-1 of the 5-cyclopropyl isomer).
-
Electronic Effects: The electronic properties of the pyrazole ring and the substituent influence the nucleophilicity of the two nitrogen atoms.
-
Reaction Conditions: The choice of base, solvent, and temperature can dramatically alter the isomer ratio.[7][8] For instance, a strong, non-coordinating base might deprotonate the pyrazole to form an anion, leading to a different selectivity profile compared to a weaker base in a protic solvent.
Caption: Regioselectivity in the N-sulfonylation of 3-cyclopropyl-1H-pyrazole.
Recommended Synthetic Strategy: Direct N-Sulfonylation with Base
The most direct and widely employed method for this transformation is the reaction of the pyrazole with ethanesulfonyl chloride in the presence of a suitable base.[9] This approach is generally efficient and utilizes readily available starting materials. The key to a successful and selective synthesis lies in the careful selection of the base and solvent system.
A common and effective strategy involves using a non-nucleophilic organic base, such as triethylamine (TEA), or an inorganic base like potassium carbonate (K₂CO₃), in an aprotic solvent like acetonitrile (ACN) or dichloromethane (DCM). The base serves to neutralize the HCl generated during the reaction, driving the equilibrium towards the products. Cooling the reaction to 0 °C during the addition of the sulfonyl chloride is crucial for controlling the exothermic nature of the reaction and can often improve selectivity.
Caption: General experimental workflow for N-sulfonylation.
Detailed Experimental Protocol
This protocol provides a robust starting point for the synthesis. Researchers should note that optimization may be required to maximize the yield and selectivity for the desired isomer.
4.1 Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 3-Cyclopropyl-1H-pyrazole | ≥97% | Sigma-Aldrich | Ensure it is dry before use. |
| Ethanesulfonyl chloride | ≥98% | Sigma-Aldrich | Handle in a fume hood; moisture sensitive. |
| Triethylamine (TEA) | ≥99.5%, distilled | Acros Organics | Distill from CaH₂ before use. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Use from a solvent purification system. |
| Saturated aq. NaHCO₃ solution | Reagent Grade | - | For workup. |
| Brine | Reagent Grade | - | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | - | For drying. |
| Silica Gel | 230-400 mesh | SiliCycle | For column chromatography. |
| Ethyl Acetate (EtOAc) & Hexanes | HPLC Grade | - | For chromatography mobile phase. |
4.2 Step-by-Step Procedure
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-cyclopropyl-1H-pyrazole (1.0 eq.).
-
Dissolution: Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration relative to the pyrazole). Stir until all solids are dissolved.
-
Base Addition: Add triethylamine (TEA, 1.5 eq.) to the solution via syringe.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: Add ethanesulfonyl chloride (1.2 eq.) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate of triethylammonium chloride will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting pyrazole is consumed.
-
Quenching: Upon completion, cool the mixture back to 0 °C and slowly quench by adding deionized water.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the two regioisomers. The isomers can typically be visualized by UV light or potassium permanganate stain on a TLC plate.
Data Analysis, Characterization, and Optimization
The two regioisomers can be distinguished using ¹H and ¹³C NMR spectroscopy. The chemical shifts of the pyrazole ring protons and carbons will differ significantly between the 1,3- and 1,5-isomers. Nuclear Overhauser Effect (NOE) experiments can be definitive: irradiation of the ethyl group's CH₂ protons should show an NOE to the C5-proton of the pyrazole ring in the 1,5-isomer, but not the C3-proton in the 1,3-isomer.
5.1 Optimization Strategies
Achieving high regioselectivity is the primary goal. The following table outlines variables that can be adjusted to optimize the reaction for a desired isomer.
| Variable | Condition A (Potentially favors 1,5-isomer) | Condition B (Potentially favors 1,3-isomer) | Rationale |
| Base | Sodium Hydride (NaH) | Triethylamine (TEA) / K₂CO₃ | A strong base like NaH fully deprotonates the pyrazole, forming the pyrazolate anion. The reaction may then be governed more by electronics. Weaker bases may involve a protonated intermediate, allowing steric factors to dominate. |
| Solvent | Tetrahydrofuran (THF) / Dimethylformamide (DMF) | Dichloromethane (DCM) / Acetonitrile (ACN) | The polarity and coordinating ability of the solvent can influence the reactivity of the pyrazolate anion and the electrophile, affecting the isomer ratio.[8] |
| Temperature | -78 °C to 0 °C | 0 °C to Room Temperature | Lower temperatures can enhance selectivity by favoring the transition state with the lower activation energy, which is often the sterically less hindered pathway. |
Conclusion
The N-sulfonylation of 3-cyclopropyl-1H-pyrazole is a critical transformation for accessing valuable compounds in drug discovery. While the presence of tautomers presents a regioselectivity challenge, a well-controlled reaction using ethanesulfonyl chloride and a suitable base provides a reliable route to the desired products. The protocol detailed herein offers a robust starting point for this synthesis. Careful execution, monitoring, and purification are essential for isolating the desired regioisomer. Further optimization of the base, solvent, and temperature, as guided by the principles discussed, will enable researchers to fine-tune the reaction to meet the specific needs of their synthetic targets.
References
-
Kumar, R., & Namboothiri, I. N. N. (2011). Regioselective synthesis of sulfonylpyrazoles via base mediated reaction of diazosulfones with nitroalkenes and a facile entry into Withasomnine. Organic Letters, 13(15), 4016–4019. [Link]
-
Li, J., et al. (2024). Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA. Asian Journal of Organic Chemistry. Available at: ResearchGate. [Link]
-
Wang, X., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Acta Pharmaceutica Sinica B, 13(5), 1859-1887. [Link]
-
Funari, C. S., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 70(25), 10123–10129. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
-
Ben-Mbarek, Y., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(2), M1874. [Link]
-
da Silva, J. F. M., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(40), 37475–37489. [Link]
-
Gouda, M. A., et al. (2016). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of the Serbian Chemical Society, 81(10), 1135–1143. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Research & Reviews: Journal of Medicinal and Organic Chemistry. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. JOMC, 11(3). [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (2024). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. IJPBMS, 4(2). [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Versatility of 3-Cyclopropyl-1H-pyrazole in Chemical Applications. [Link]
-
Oriental Journal of Chemistry. (2022). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. OJC, 38(3). [Link]
-
Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 139. [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. mdpi.com [mdpi.com]
Application Note: Systematic Approach to Recrystallization Solvent System Selection for the Purification of 3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole
Abstract
This application note provides a detailed, experience-driven guide for developing a robust recrystallization protocol for the purification of 3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole, a heterocyclic compound featuring a unique combination of polar and nonpolar functional groups. The inherent challenge in purifying such molecules lies in selecting an appropriate solvent system that accommodates their amphiphilic nature. We present a systematic methodology, beginning with a structural analysis to predict solubility behavior, followed by a comprehensive solvent screening protocol. This guide details the principles of single-solvent and binary-solvent systems, provides step-by-step experimental procedures, and offers a logical framework for data interpretation and method optimization. The protocols are designed to be self-validating, incorporating purity assessment at critical stages. This document is intended for researchers, chemists, and process development professionals engaged in the synthesis and purification of complex organic molecules.
Scientific Rationale: The Influence of Molecular Structure on Solubility
The molecular architecture of 3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole dictates its interaction with potential solvents. A rational choice of solvent system begins with an analysis of its key functional components:
-
1H-Pyrazole Core: This five-membered aromatic heterocycle contains two adjacent nitrogen atoms. The N-H group acts as a hydrogen bond donor, while the sp2-hybridized nitrogen can act as a hydrogen bond acceptor.[1][2] The parent pyrazole molecule is soluble in polar protic solvents, including water and alcohols.[2][3]
-
Ethylsulfonyl Group (-SO₂Et): This is a strongly polar, electron-withdrawing moiety. The two oxygen atoms are potent hydrogen bond acceptors, significantly increasing the compound's polarity.
-
Cyclopropyl Group: This is a small, rigid, and nonpolar hydrocarbon substituent. It contributes to the lipophilicity of the molecule and can engage in van der Waals interactions with nonpolar solvents.[4]
The coexistence of these distinct groups results in a molecule with balanced polar and nonpolar characteristics. This suggests that a single solvent may not be ideal. The compound is unlikely to be highly soluble in purely nonpolar solvents (like hexanes) at any temperature, nor is it likely to be sparingly soluble in highly polar solvents (like methanol) even when cold. Therefore, the most promising candidates are likely to be polar solvents of intermediate strength or, more probably, a binary (mixed-solvent) system.[5][6] A binary system allows for fine-tuning the polarity to achieve the desired solubility profile: high solubility in the hot solvent mixture and low solubility upon cooling.[7][8]
Experimental Workflow for Solvent System Development
The process of identifying the optimal recrystallization conditions is systematic. It begins with small-scale screening to identify promising candidates, followed by optimization to maximize purity and yield.
Caption: Overall workflow for recrystallization solvent system development.
Protocol 1: Small-Scale Solvent Screening
This protocol is designed to rapidly test a variety of solvents and binary mixtures using a minimal amount of crude material.
4.1 Materials and Equipment
-
Crude 3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole
-
Test tubes (e.g., 13x100 mm)
-
Heat gun or sand bath
-
Vortex mixer
-
Graduated pipettes or syringes
-
Ice-water bath
-
Spatula and glass stirring rod
-
Candidate Solvents (see Table 1)
4.2 Screening Procedure
-
Place approximately 20-30 mg of the crude compound into a series of labeled test tubes.
-
Single Solvent Systems: a. To each tube, add a candidate solvent dropwise (e.g., 0.2 mL increments) at room temperature, vortexing after each addition. b. Observe and record the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[9] c. If the solid does not dissolve, heat the mixture gently to the solvent's boiling point. Continue adding solvent dropwise until the solid fully dissolves. Record the approximate volume of solvent used. d. Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes. e. Record your observations: Did crystals form? Was it a fine powder or well-defined crystals? Did the compound "oil out"?[10]
-
Binary Solvent Systems: a. Select a pair of miscible solvents where the compound is highly soluble in one ("solvent") and poorly soluble in the other ("anti-solvent").[11] b. Dissolve the crude compound in the minimum amount of the hot "solvent". c. Add the "anti-solvent" dropwise to the hot solution until persistent turbidity (cloudiness) is observed. d. Add a drop or two of the "solvent" to redissolve the turbidity and obtain a clear solution. e. Allow the solution to cool as described in step 2.d and record the results.
4.3 Data Interpretation and Selection Logic
The ideal solvent system is one where the compound is sparingly soluble or insoluble at room temperature but completely soluble at an elevated temperature, and from which well-formed crystals are recovered in high yield upon cooling.[6][7]
Caption: Decision-making logic for evaluating a single solvent.
Table 1: Suggested Solvents for Initial Screening
| Class | Solvent | Boiling Point (°C) | Rationale |
|---|---|---|---|
| Protic | Water | 100 | Potential anti-solvent due to high polarity. |
| Methanol | 65 | Good solvent for polar groups; often used for pyrazoles.[12] | |
| Ethanol | 78 | Similar to methanol, but less polar. | |
| Isopropanol (IPA) | 82 | A common choice for sulfonamides, offers a good temperature differential.[13] | |
| Aprotic Polar | Acetone | 56 | Good general solvent, but low boiling point may limit effectiveness. |
| Ethyl Acetate (EtOAc) | 77 | Medium polarity, often used in mixed systems with alkanes.[14] | |
| Acetonitrile (ACN) | 82 | Polar aprotic, good dissolving power. | |
| Nonpolar | Heptane / Hexane | 98 / 69 | Excellent anti-solvents, likely very low solubility.[14] |
| | Toluene | 111 | Aromatic solvent, may dissolve impurities differently. |
Protocol 2: Optimized Preparative Recrystallization
This is a general protocol. The specific solvent system and volumes should be determined from the screening and optimization experiments. Here, we use an Isopropanol/Water system as a representative example.
5.1 Materials and Equipment
-
Crude 3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole (e.g., 5.0 g)
-
Erlenmeyer flask (sized 2-3x the total solvent volume)
-
Hot plate with stirring
-
Condenser (optional, for volatile solvents)
-
Büchner funnel, filter flask, and vacuum source
-
Filter paper
-
Pre-heated gravity funnel and fluted filter paper (for hot filtration, if needed)
-
Drying oven or desiccator
5.2 Procedure
-
Dissolution: Place the crude compound (5.0 g) into a 250 mL Erlenmeyer flask with a stir bar. Add the primary solvent (e.g., 40 mL of isopropanol) and begin heating the mixture to a gentle boil with stirring. Continue to add the primary solvent in small portions until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (e.g., 1-2% by weight) of activated charcoal. Re-heat to boiling for 5-10 minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.[5][7]
-
Induce Crystallization: While the solution is still hot, add the anti-solvent (e.g., water) dropwise with swirling until the solution just begins to turn cloudy. Add a few drops of the primary solvent (isopropanol) to redissolve the precipitate and ensure the solution is saturated.
-
Cooling & Crystal Growth: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent mixture or just the ice-cold anti-solvent (water) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a desiccator until a constant weight is achieved.
Troubleshooting
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out | Solution is too concentrated; cooling is too rapid; melting point of compound is below the solution temperature.[10] | Re-heat to dissolve the oil, add more of the primary solvent (10-20%), and allow to cool much more slowly.[10] |
| No Crystals Form | Too much solvent was used; solution is supersaturated. | Try scratching the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of pure material. If this fails, boil off some solvent to increase concentration and re-cool.[10] |
| Low Recovery | The chosen solvent is too effective at low temperatures; insufficient cooling time. | Ensure the solution is cooled thoroughly in an ice bath. Re-evaluate the solvent system; a higher proportion of anti-solvent may be needed.[10] |
| Premature Crystallization | Solution cooled too quickly during hot filtration. | Use pre-heated glassware for the filtration step. Dilute the solution with a small amount of extra hot solvent before filtering.[10] |
References
- BenchChem. (2025).
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation.
- University of York. Solvent Choice - Chemistry Teaching Labs.
- Unknown.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- University of California, Irvine.
- European Journal of Medicinal Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- ChemBK. Pyrazole - Physico-chemical Properties.
- National Journal of Pharmaceutical Sciences. (2021).
- BenchChem. (2025).
- Google Patents. (1983). US4386221A - Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones.
- Google Patents. (1957).
- Organic Syntheses. 4 - Organic Syntheses Procedure.
- ResearchGate. (2021). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmajournal.net [pharmajournal.net]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 7. edu.rsc.org [edu.rsc.org]
- 8. mt.com [mt.com]
- 9. Recrystallization [sites.pitt.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 14. US4386221A - Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones - Google Patents [patents.google.com]
Application Notes & Protocols: Leveraging 3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole for Novel JAK Inhibitor Synthesis
Abstract
The Janus kinase (JAK) family of enzymes is a critical node in cytokine signaling, and its dysregulation is central to the pathophysiology of numerous autoimmune diseases, inflammatory conditions, and cancers.[1][2][3] Consequently, the development of small-molecule JAK inhibitors (jakinibs) has become a major focus in therapeutic research.[4] The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to form key interactions within the ATP-binding site of various kinases.[5] This guide provides a detailed framework for utilizing a specific, highly functionalized scaffold, 3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole , for the rational design and synthesis of next-generation JAK inhibitors. We will explore the underlying biochemistry of the JAK-STAT pathway, provide detailed synthetic and biological evaluation protocols, and discuss structure-activity relationship (SAR) considerations.
The JAK-STAT Signaling Pathway: A Prime Therapeutic Target
The JAK-STAT pathway is the principal signaling mechanism for a wide range of cytokines, interferons, and growth factors, which are crucial for immunity, hematopoiesis, and cell growth.[2][6] The pathway's operation is elegant in its directness, translating an extracellular signal into a nuclear gene expression response.
Mechanism of Action:
-
Ligand Binding & Receptor Dimerization: A cytokine binds to its specific transmembrane receptor, inducing receptor dimerization.[6]
-
JAK Activation: This conformational change brings the receptor-associated JAKs (JAK1, JAK2, JAK3, and TYK2) into close proximity, allowing them to trans-phosphorylate and activate each other.[3][6]
-
STAT Recruitment & Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular tails, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[6] STATs are recruited from the cytosol and are subsequently phosphorylated by the JAKs.
-
STAT Dimerization & Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus.[6]
-
Gene Transcription: Inside the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of target genes, often those involved in inflammation and immune responses.[1][6]
Dysregulation of this pathway can lead to constitutive signaling, driving the pathogenesis of diseases like rheumatoid arthritis and myeloproliferative neoplasms.[1][7] Small molecule inhibitors that target the ATP-binding site of JAKs can effectively block this cascade.[4]
Caption: The JAK-STAT signaling cascade and point of inhibition.
The 3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole Scaffold: A Rationale for Use
The pyrazole core is a cornerstone of many successful kinase inhibitors, including the FDA-approved JAK inhibitor Ruxolitinib.[5] Its utility stems from its ability to act as a bioisostere for other aromatic systems and its capacity to form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a key anchoring interaction for many inhibitors.[5][8]
The specific scaffold, 3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole , offers several advantageous features for rational drug design:
-
Pyrazole Core: Provides the essential N-H donor and sp2 nitrogen acceptor for hinge binding.[8]
-
3-Cyclopropyl Group: This small, rigid aliphatic group can probe hydrophobic pockets within the binding site, potentially enhancing potency and selectivity. Cyclopropyl groups are also known to improve metabolic stability and other pharmacokinetic properties.[9][10]
-
4-Ethylsulfonyl Group: The sulfonyl moiety is a strong hydrogen bond acceptor and can form favorable interactions with solvent or specific amino acid residues in the binding pocket. It also serves as a key electronic-withdrawing group, modulating the pKa of the pyrazole ring system.
-
N1-H Position: This nitrogen provides a clear, synthetically accessible vector for introducing diversity and targeting different regions of the JAK binding site.
Synthetic Protocol: From Scaffold to Inhibitor
This section outlines a general, robust protocol for the N-arylation or N-alkylation of the pyrazole scaffold, a common and effective strategy for elaborating the core into a potent inhibitor. The protocol assumes the use of a suitable coupling partner, typically an aryl or heteroaryl halide or boronic acid.
3.1. General Protocol: N-Arylation via Buchwald-Hartwig Cross-Coupling
This protocol describes the coupling of the pyrazole scaffold with a functionalized aryl bromide. This method is chosen for its broad substrate scope and tolerance of various functional groups.
Sources
- 1. JAK/STAT Signaling Pathway and Inhibitors in Inflammatory and Neoplasmatic Skin Diseases [austinpublishinggroup.com]
- 2. JAK-STAT Pathway Inhibition and their Implications in COVID-19 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dermnetnz.org [dermnetnz.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of Pyrazole Sulfone Scaffolds
Accelerated Protocols for COX-2 Inhibitor Development
Executive Summary
The pyrazole sulfone moiety is a pharmacophore of critical importance in medicinal chemistry, serving as the core structure for blockbuster COX-2 inhibitors like Celecoxib and Deracoxib . Conventional thermal synthesis of these scaffolds often suffers from prolonged reaction times (10–24 hours), variable yields, and the requirement for harsh solvents.
This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) workflow. By leveraging the high dielectric loss tangent of polar solvents and the Arrhenius rate acceleration provided by pressurized microwave heating, researchers can reduce synthesis times to under 20 minutes while increasing yields to >90%. This guide provides two distinct protocols: a robust stepwise route for Celecoxib analogs and a "Green" aqueous-mediated route.
Mechanistic Principles & Critical Parameters[1]
Dielectric Heating in Heterocycle Formation
The synthesis of pyrazole sulfones typically involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. Under microwave irradiation, the polar transition state of the nucleophilic attack is stabilized by dipolar polarization.
-
Solvent Choice: Ethanol (EtOH) and Water are preferred due to their high tan
(loss tangent) values, ensuring efficient energy coupling. -
Non-Thermal Effects: While debated, the rapid "superheating" of localized zones in the reaction mixture accelerates the dehydration step, which is often the rate-determining step in pyrazole aromatization.
Reaction Mechanism
The formation proceeds via a Schiff base intermediate, followed by intramolecular cyclization and dehydration.
Figure 1: Mechanistic pathway for the cyclocondensation of hydrazine sulfonamides with 1,3-diketones.
Experimental Protocols
Protocol A: Standard Synthesis of Celecoxib Analogs
Target: High-purity synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. Application: Drug discovery libraries, SAR studies.
Materials
-
Reactant A: 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 equiv)
-
Reactant B: 4-Sulfamidophenylhydrazine hydrochloride (1.1 equiv)
-
Solvent: Ethanol (absolute) or EtOH/Acetic Acid (10:1 v/v)
-
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)
Step-by-Step Methodology
-
Preparation: In a 10 mL microwave-transparent pressure vial, dissolve Reactant A (1 mmol) and Reactant B (1.1 mmol) in 4 mL of Ethanol.
-
Additives: If using the hydrochloride salt of hydrazine, add a stoichiometric amount of Sodium Acetate (NaOAc) to neutralize and release the free hydrazine.
-
Sealing: Cap the vial with a Teflon-lined septum.
-
Irradiation Parameters:
-
Temperature: 120°C
-
Pressure Limit: 250 psi (17 bar)
-
Power: Dynamic (Max 300W)
-
Hold Time: 15 minutes
-
Stirring: High
-
-
Workup: Cool the vessel to 50°C using compressed air (integrated feature). Pour the reaction mixture into 20 mL of ice-cold water.
-
Isolation: The product precipitates immediately. Filter via vacuum filtration.[1][2] Wash with cold water (2 x 10 mL).
-
Purification: Recrystallize from minimal hot Ethanol/Water (80:20).
Data Validation:
-
Yield: 92–96% (vs. 65% thermal reflux).
-
Purity: >98% by HPLC.
Protocol B: Green Aqueous Synthesis (Catalyst-Free)
Target: Eco-friendly synthesis of pyrazole sulfones using water as the solvent. Application: Green chemistry compliance, scale-up.
Step-by-Step Methodology
-
Preparation: Mix 1,3-diketone (1 mmol) and aryl hydrazine (1 mmol) in 5 mL of deionized water.
-
Surfactant (Optional): For highly lipophilic substrates, add 10 mol% Sodium Dodecyl Sulfate (SDS) or CTAB to create a micellar micro-reactor.
-
Irradiation:
-
Temperature: 140°C (Water absorbs MW efficiently at this temp).
-
Time: 10–20 minutes.
-
-
Workup: The product is insoluble in water and will form a solid cake or oil upon cooling. Decant the aqueous phase or filter.
-
Green Benefit: Eliminates the use of volatile organic solvents (VOCs) and acidic catalysts.
Results & Optimization Guide
Comparative Analysis: MW vs. Conventional
The following data highlights the efficiency gains when switching from thermal reflux to microwave irradiation for Celecoxib synthesis.
| Parameter | Conventional Reflux | Microwave Protocol A | Microwave Protocol B (Green) |
| Solvent | Ethanol/HCl | Ethanol/AcOH | Water |
| Temperature | 78°C (Reflux) | 120°C | 140°C |
| Time | 8 – 12 Hours | 15 Minutes | 20 Minutes |
| Yield | 55 – 72% | 92 – 96% | 85 – 90% |
| Workup | Neutralization req. | Precipitation | Filtration |
| E-Factor | High (Waste intensive) | Moderate | Low (Best) |
Workflow Visualization
Figure 2: Operational workflow for the microwave-assisted synthesis of pyrazole sulfones.
Troubleshooting & Tips
-
Pressure Management: Ethanol generates significant vapor pressure at 120°C. Ensure vials are rated for at least 20 bar. If pressure limits are triggered, reduce temperature to 100°C and extend time to 25 minutes.
-
Regioselectivity: In unsymmetrical 1,3-diketones, regioisomers may form. Microwave heating generally favors the thermodynamic product. If kinetic control is required, lower the temperature to 80°C and use a Lewis acid catalyst (e.g., Yb(OTf)3).
-
Safety: Hydrazines are toxic and potentially unstable. Always handle in a fume hood. The microwave cavity must be vented.
References
-
Anderluh, M. (2013).[3] Synthesis of Celecoxib in the Undergraduate Organic Chemistry or Medicinal Chemistry Laboratories; Conventional vs. Microwave Heating. The Chemical Educator, 18, 155–158.[3][4] [Link]
-
El-Kateb, A. A., et al. (2012).[5] Microwave-Assisted Synthesis of Novel Pyrazole, Pyrimidine and Pyrazolo[1,5-a]pyrimidines Containing Aryl Sulfone Moiety.[5] Life Science Journal, 9(1), 711-718.[5] [Link]
-
Gomes, M. N., et al. (2015). Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib.[1] Reaction Chemistry & Engineering. [Link]
-
Kidwai, M., et al. (1999). Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry, 38B, 114-115. [Link]
Sources
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Celecoxib in the Undergraduate Organic Chemistry or Medicinal Chemistry Laboratories; Conventional vs. Microwave Heating [chemeducator.org]
- 4. researchgate.net [researchgate.net]
- 5. lifesciencesite.com [lifesciencesite.com]
Troubleshooting & Optimization
Troubleshooting N-alkylation side reactions in 1H-pyrazole functionalization
The Core Challenge: The "Tautomer Trap"
The fundamental difficulty in 1H-pyrazole alkylation is annular tautomerism . Unlike pyrrole or indole, the pyrazole ring contains two nitrogen atoms with distinct electronic environments that rapidly interconvert in solution.
-
N1 (Pyrrole-like): Contributes two electrons to the aromatic sextet; non-nucleophilic (unless deprotonated).
-
N2 (Pyridine-like): Contributes one electron; possesses a lone pair in the
orbital; nucleophilic.
When a substituent is present at the C3 position (e.g., -CF3, -Ph), the molecule exists in equilibrium between the 3-substituted and 5-substituted tautomers. Upon deprotonation, the resulting pyrazolate anion is an ambient nucleophile. The alkylating agent (
-
1,3-Isomer: Attack at the nitrogen distal to the substituent (Sterically favored).
-
1,5-Isomer: Attack at the nitrogen proximal to the substituent (Sterically hindered, often thermodynamically disfavored).
Mechanism & Regioselectivity Pathway
The following diagram illustrates the tautomeric equilibrium and the bifurcation point for regioisomer formation.
Figure 1: Mechanistic pathway showing the divergence of regioisomers from the common pyrazolate anion intermediate.
Troubleshooting Guide (Q&A)
Scenario A: "I am getting a 50:50 or 60:40 mixture of isomers."
Diagnosis: Your reaction is likely under thermodynamic control or the steric bias of your C3 substituent is insufficient to direct the incoming electrophile. Root Cause: In polar aprotic solvents (DMF, DMSO), the pyrazolate anion is "naked" and highly reactive, leading to low discrimination between N1 and N2.
Corrective Actions:
-
Switch to Fluorinated Solvents: Use 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) .[1] HFIP forms hydrogen bonds with the pyrazole nitrogens. Research indicates HFIP can invert or significantly enhance regioselectivity by shielding specific nitrogen atoms or stabilizing transition states differently than DMF [1].
-
Lower the Temperature: Perform the reaction at -20°C to 0°C. Lower temperatures favor the kinetic product (usually the less sterically hindered 1,3-isomer).
-
Change the Base: Switch from
to NaH . Sodium hydride ensures irreversible deprotonation. The tight ion pair ( ) in non-polar solvents (THF/Toluene) can coordinate with the pyrazole and the leaving group, altering the transition state geometry.
Scenario B: "I need the 1,5-isomer (the sterically hindered one), but I only get the 1,3-isomer."
Diagnosis: You are fighting steric hindrance. The reaction naturally favors the path of least resistance.
Corrective Actions:
-
Use Magnesium Chelation: If your pyrazole has a coordinating group (like an ester or amide) at C3, use
or as the base. The magnesium ion chelates between the pyrazole nitrogen and the carbonyl oxygen, effectively blocking the distal nitrogen and forcing alkylation at the proximal (1,5) position [2].[2] -
Michael Addition: Instead of alkyl halides, use acrylates (if applicable). Michael additions to pyrazoles often show different selectivity profiles due to the reversibility of the addition step (thermodynamic control) [3].
-
Blocking Strategy:
-
Step 1: Protect the less hindered nitrogen (e.g., with THP or SEM).
-
Step 2: Alkylate the remaining nitrogen (quaternization).
-
Step 3: Deprotect/Dealkylate. (Note: This is labor-intensive and should be a last resort).
-
Scenario C: "The reaction stalls at 50% conversion, or I see over-alkylation (quaternization)."
Diagnosis:
-
Stalling: The base is too weak, or the alkylating agent has degraded.
-
Over-alkylation: The product (N-alkyl pyrazole) is more nucleophilic than the starting material (rare, but happens with electron-donating groups).
Corrective Actions:
-
Leaving Group Optimization: Switch from Alkyl-Cl to Alkyl-Br or Alkyl-I . If using Alkyl-Cl, add 10 mol% NaI (Finkelstein condition) to generate the iodide in situ.
-
Stoichiometry Control: Use exactly 1.0–1.1 equivalents of the alkylating agent. Do not use excess.
-
Phase Transfer Catalysis (PTC): If solubility is an issue, use Toluene/50% NaOH with TBAB (Tetrabutylammonium bromide) . This creates a highly reactive "organic-soluble" anion.
Validated Experimental Protocols
Protocol A: Standard Kinetic Control (Favors 1,3-Isomer)
Best for: Simple alkylations where steric bulk directs the reaction.
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Dissolution: Dissolve 1H-pyrazole (1.0 equiv) in anhydrous THF (0.2 M).
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Evolution of
gas will be observed. -
Maturation: Stir at 0°C for 30 minutes until gas evolution ceases. The solution should become clear or slightly cloudy.
-
Alkylation: Add the alkyl halide (1.1 equiv) dropwise.
-
Monitoring: Warm to Room Temperature (RT) and monitor by LCMS.
-
Workup: Quench with sat.
. Extract with EtOAc.[1][3]
Protocol B: Mitsunobu Reaction (Alternative for 1,3-Isomer)
Best for: When the alkylating agent is an alcohol, or to avoid harsh basic conditions.
-
Reagents: 1H-pyrazole (1.0 equiv), Alcohol (
, 1.1 equiv), (1.2 equiv). -
Solvent: Dissolve in anhydrous Toluene or THF (0.1 M).
-
Activation: Cool to 0°C. Add DIAD or DEAD (1.2 equiv) dropwise over 10 minutes.
-
Reaction: Stir at RT for 12–24 hours.
-
Note: Mitsunobu conditions generally favor the 1,3-isomer due to the steric bulk of the triphenylphosphine oxide intermediate [4].
Protocol C: Regioselective Switch (Favors 1,5-Isomer via Chelation)
Best for: Pyrazoles with a coordinating group (ester/amide) at position 3.
-
Solvent: Anhydrous DCM or Toluene .
-
Base: Add
(2.0 equiv). -
Reaction: Stir the pyrazole with the base for 30 mins to establish chelation.
-
Alkylation: Add highly reactive alkylating agent (e.g., Methyl Triflate or Benzyl Bromide).
-
Mechanism: The Mg coordinates N1 and the C3-Carbonyl, forcing the electrophile to attack N2 (proximal).
Decision Matrix & Data
Solvent & Base Effects on Regioselectivity (Typical Ratios)
| Conditions | Solvent Type | Dominant Mechanism | Typical 1,3 : 1,5 Ratio |
| Polar Aprotic | Thermodynamic / Dipolar | 60 : 40 (Poor) | |
| NaH / THF | Non-polar | Kinetic / Ion-Pairing | 85 : 15 (Good) |
| Fluorinated | H-Bonding / Shielding | >95 : 5 (Excellent for 1,3) [1] | |
| Non-polar | Chelation Control | 10 : 90 (Inverted -> 1,5) [2] | |
| Mitsunobu ( | Non-polar | Steric (Reagent Bulk) | 90 : 10 (Excellent for 1,3) |
Troubleshooting Flowchart
Figure 2: Decision tree for selecting reaction conditions based on experimental outcomes.
References
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence. Journal of Organic Chemistry. [Link][4][5]
-
Regioselective Mitsunobu Reaction of Pyrazoles. Beilstein Journal of Organic Chemistry. [Link]
Sources
Technical Support Center: Sulfonyl Group Stability in Pyrazole Derivatives
A- Acknowledgment of the Challenge
Researchers in medicinal and agricultural chemistry frequently utilize the pyrazole scaffold for its wide spectrum of biological activities.[1][2] The sulfonyl group, a key pharmacophore, is often installed on this ring to modulate physicochemical properties and biological interactions.[3][4] However, the C(pyrazole)-S(sulfonyl) bond can be unexpectedly labile, particularly during reaction workup and purification. This lability leads to product loss, reduced yields, and purification challenges, frustrating discovery and development timelines.
This guide provides a technical framework for understanding and overcoming these stability challenges. We will address the mechanistic underpinnings of sulfonyl group cleavage and offer field-proven troubleshooting strategies and protocols to ensure the integrity of your target compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm losing my sulfonyl group during the aqueous workup after my reaction. What is the likely chemical mechanism?
A1: The loss of a sulfonyl group from a pyrazole ring during aqueous workup is most often a result of nucleophilic aromatic substitution (SNAAr) or, less commonly, hydrolysis, where the sulfonyl group is displaced and eliminated as a sulfonate or sulfate ion.[5] The pyrazole ring, being an electron-deficient heterocycle, is susceptible to nucleophilic attack, especially when activated by certain substituents.[6]
Several factors in a standard workup can trigger this degradation:
-
High pH (Strong Bases): The use of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) for neutralization or extraction creates a high concentration of hydroxide ions (OH⁻), a potent nucleophile. This can directly attack the carbon atom attached to the sulfonyl group, leading to cleavage.
-
Presence of Other Nucleophiles: Residual nucleophiles from the reaction mixture (e.g., amines, alkoxides) can also initiate cleavage if not properly quenched or removed before workup.
-
Elevated Temperatures: Heating during a workup, for example, to dissolve a precipitated product, can provide the necessary activation energy for the cleavage reaction to occur.[7]
-
Structural Electronics: The electronic nature of your specific pyrazole derivative plays a critical role. Electron-withdrawing groups (EWGs) on the pyrazole ring can further activate it towards nucleophilic attack, increasing the lability of the sulfonyl group. Conversely, electron-donating groups (EDGs) may enhance its stability.[3]
Q2: My LC-MS analysis shows a new peak corresponding to the desulfonylated pyrazole. How can I modify my workup to prevent this?
A2: Observing the desulfonylated byproduct is a clear indicator that your workup conditions are too harsh. The key is to maintain a minimally aggressive environment.
Here is a decision-making workflow for optimizing your workup:
Caption: A logical workflow for troubleshooting sulfonyl group cleavage.
Recommended modifications based on the workflow:
-
Switch to a Milder Base: Instead of strong bases, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium bicarbonate (KHCO₃) for neutralization. These weaker bases are typically sufficient to neutralize acid catalysts (like p-TSA, often used in pyrazole synthesis) without creating a highly nucleophilic environment.[8]
-
Control the Temperature: Perform all aqueous washes and extractions at reduced temperatures (e.g., in an ice-water bath).[7] This simple step can significantly slow the rate of undesired side reactions.
-
Quench Thoughtfully: Before beginning the aqueous workup, consider quenching the reaction mixture. A saturated solution of ammonium chloride (NH₄Cl) is often a good choice as it provides a mildly acidic buffer.
-
Solvent Management: If your reaction was performed in a water-miscible solvent like THF or acetonitrile, it's best to remove it under reduced pressure before partitioning between an organic solvent and water.[9] This prevents the loss of polar products and avoids the formation of emulsions that can complicate extractions.[9]
Q3: How can I proactively assess the stability of my new sulfonyl pyrazole derivative to different workup conditions?
A3: A Forced Degradation Study is an excellent way to proactively map the stability of your compound. This involves subjecting small aliquots of your purified compound to various stress conditions that mimic a harsh workup and analyzing the outcomes by HPLC or LC-MS.[10][11]
| Stress Condition | Protocol | Potential Outcome |
| Acidic Hydrolysis | Dissolve 1 mg of compound in 1 mL of MeCN/0.1 M HCl (1:1). Stir at RT for 4h. | Generally, the pyrazole ring and sulfonyl group are stable to mild acid.[12] Degradation is less likely than under basic conditions. |
| Basic Hydrolysis | Dissolve 1 mg of compound in 1 mL of MeCN/0.1 M NaOH (1:1). Stir at RT for 4h. | High potential for sulfonyl group cleavage. This is the most critical test. |
| Mild-Base Stability | Dissolve 1 mg of compound in 1 mL of MeCN/sat. NaHCO₃ (1:1). Stir at RT for 4h. | Ideal condition. The compound should show minimal to no degradation. |
| Thermal Stress | Dissolve 1 mg of compound in a typical reaction solvent (e.g., Toluene). Heat to 60°C for 4h. | Tests for thermal lability, which could be an issue during heated workups or distillations. |
This table provides an overview of a forced degradation study to assess compound stability.
By comparing the resulting chromatograms, you can quickly identify which conditions are detrimental to your compound and design a robust workup protocol accordingly.
Q4: Are there analytical methods to precisely quantify the loss of the sulfonyl group?
A4: Yes, quantitative analysis is crucial for optimizing your process.
-
HPLC with a UV Detector: This is the workhorse method. Develop a method that gives good separation between your starting material, your desired product, and the desulfonylated byproduct. You can determine the relative percentage of each by peak area integration. For accurate quantification, use a calibration curve with a purified standard of the desulfonylated compound.
-
LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for confirming the identity of the degradation product.[13] By monitoring the mass-to-charge ratio (m/z) of the parent compound and the desulfonylated species, you can definitively identify the cleavage event.
-
Quantitative NMR (qNMR): If you have an internal standard, ¹H NMR can be used to quantify the ratio of the desired product to the byproduct by integrating specific, well-resolved peaks corresponding to each molecule.
Protocols for Enhanced Stability
Protocol 1: Optimized Mild-Base Aqueous Workup
This protocol is designed to minimize the risk of sulfonyl group cleavage for sensitive pyrazole derivatives.
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to 0-5 °C in an ice-water bath.
-
Solvent Removal (if applicable): If the reaction was conducted in a water-miscible solvent (THF, Dioxane, Acetonitrile, etc.), concentrate the mixture under reduced pressure to remove the bulk of the solvent.[9] Re-dissolve the residue in a water-immiscible solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the cooled organic solution with vigorous stirring. Monitor the pH of the aqueous layer with pH paper, aiming for a final pH of 7-8.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with fresh organic solvent (EtOAc or DCM).
-
Washing: Combine the organic layers and wash them sequentially with water and then with a saturated aqueous solution of NaCl (brine) to aid in the removal of dissolved water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Caption: A flowchart for the optimized mild-base aqueous workup.
References
- BenchChem. (2025). Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. BenchChem Technical Support.
-
Procter, D. J., et al. (2013). Nucleophilic ortho-Allylation of Pyrroles and Pyrazoles: An Accelerated Pummerer/Thio-Claisen Rearrangement Sequence. Organic Letters. [Link]
- BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. BenchChem Technical Support.
-
Procter, D. J., et al. (2013). Nucleophilic ortho-Allylation of Pyrroles and Pyrazoles: An Accelerated Pummerer/Thio-Claisen Rearrangement Sequence. PMC. [Link]
-
Shawali, A. S., & Hassaneen, H. M. (1975). Ring cleavage of some pyrazole-4-sulphonyl chlorides by chlorine. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Vodyanitskii, Y. N., et al. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. [Link]
- BenchChem. (2025). Troubleshooting guide for pyrazolone compound stability issues. BenchChem Technical Support.
-
El-Malah, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Saggioro, S., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PMC. [Link]
-
Wang, C., et al. (2018). Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA. ChemistrySelect. [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
- BenchChem. (2025). Technical Support Center: Stability and Storage of Pyrazole Compounds. BenchChem Technical Support.
-
Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. [Link]
-
Akbas, E., et al. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity. [Link]
-
Advances in Pyrazole Ring Formation and Their Methodologies: Review. (2025). World Journal of Pharmaceutical and Life Sciences. [Link]
- BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem Technical Support.
Sources
- 1. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ring cleavage of some pyrazole-4-sulphonyl chlorides by chlorine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Moisture sensitivity and storage stability of 3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole
Technical Support Center: 3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole Authorized Guide for Researchers & Drug Development Professionals
Executive Summary
Compound: 3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole
Chemical Personality: This compound is a functionalized heterocyclic building block characterized by two competing electronic features: the electron-rich cyclopropyl ring and the strongly electron-withdrawing ethylsulfonyl group (
Part 1: Storage & Stability (The Prevention Protocol)
Storage Decision Matrix
The most common failure mode for this compound is not chemical decomposition, but physical degradation (clumping, hydrate formation) due to improper moisture control.
Caption: Decision matrix for optimal storage based on physical state and duration. Note the strict requirement for desiccation.
Frequently Asked Questions: Stability
Q: Is the compound moisture sensitive? A: Yes, but likely not in the way you expect.
-
The Myth: Water cleaves the molecule (Hydrolysis).
-
The Reality: The sulfonyl-pyrazole bond is chemically stable to water at neutral pH [1][7]. However, the compound is hygroscopic . The electron-withdrawing sulfonyl group polarizes the N-H bond, making it a hydrogen-bond donor. Absorption of atmospheric moisture leads to:
-
Tautomeric Shift: Water facilitates rapid proton transfer between N1 and N2, potentially complicating NMR spectra [2].
-
Physical Aggregation: The powder turns into a sticky gum, making weighing difficult.
-
Q: My sample turned from white to off-white/yellow. Is it ruined? A: Not necessarily.
-
Diagnosis: Yellowing in pyrazoles often indicates trace oxidation of the cyclopropyl ring or formation of N-oxide impurities, triggered by light exposure [2].
-
Action: Check purity via HPLC. If purity is >95%, the color is likely due to <1% chromophoric impurities (often trace iodine or radical coupling products from synthesis) [10]. Recrystallization is usually sufficient (see Part 3).
Q: Can I store it in DMSO? A: Only if frozen (-20°C or -80°C).
-
Risk: In solution, the acidic N-H proton can participate in slow exchange or reactions with trace impurities in DMSO (like dimethyl sulfide). At Room Temperature (RT), stability in solution is limited to <48 hours.
Part 2: Troubleshooting & Diagnostics
Diagnostic Workflow: The "Sticky Solid" Problem
Users often report the compound becoming "gummy" or showing "extra peaks" in NMR. Use this logic to diagnose the root cause.
Caption: Troubleshooting logic for physical changes. Broad signals often indicate rapid tautomerism facilitated by moisture, not degradation.
Quantitative Data: Stability Profile
Data synthesized from behavior of structural analogs (4-sulfonyl pyrazoles) [7][14].
| Stress Condition | Duration | Temp | Predicted Stability | Observation |
| Solid State (Inert) | 12 Months | 4°C | Stable | No change. |
| Solid State (Ambient) | 1 Week | 25°C | Stable | Slight hygroscopic clumping. |
| Aqueous (pH 7) | 24 Hours | 25°C | Stable | Suspension (Low solubility). |
| Aqueous (pH 1, HCl) | 24 Hours | 60°C | Degradation | Cyclopropyl ring opening possible. |
| Aqueous (pH 12, NaOH) | 24 Hours | 25°C | Stable | Forms salt (soluble). |
| Oxidation (H2O2) | 4 Hours | 25°C | Sensitive | Sulfone is stable; Pyrazole ring may oxidize. |
Part 3: Recovery & Protocols
Protocol: Re-Drying the Compound
If your compound has absorbed moisture (clumped), do not heat excessively. The cyclopropyl group is thermally sensitive above 100°C.
-
Equipment: Vacuum oven or Desiccator with
. -
Temperature: Set to 40°C (Max 50°C).
-
Vacuum: < 10 mbar.
-
Duration: 12–24 hours.
-
Validation: Run TGA (Thermogravimetric Analysis) or check NMR for the disappearance of the water peak.
Protocol: Purity Assessment (HPLC)
Use these conditions to distinguish the parent compound from hydrolysis products or N-oxides.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH suppresses ionization of the NH, improving peak shape).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (end absorption).
-
Expected Retention: The sulfonyl group makes the compound moderately polar; expect elution earlier than non-sulfonated analogs.
References
-
BenchChem Technical Support. (2025).[5] Stability and Storage of Pyrazole Compounds.[5][6] Retrieved from BenchChem Technical Support Center.[5]
-
Levandowski, B. J., et al. (2017). Stability of 4H-pyrazoles in physiological environments.[7] ResearchGate.
-
Sigma-Aldrich. (2026). Safety Data Sheet: 4-Cyclopropyl-1H-pyrazole.[1] MilliporeSigma.[6][8][9]
-
PubChem. (2025).[10] 1-Cyclopropyl-1H-pyrazole-3-sulfonyl chloride (Related Analog Data). National Library of Medicine.
-
ChemRxiv. (2025). Practical Synthesis of Pyrazol-4-thiols.
-
RSC Publishing. (2025). Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles. Royal Society of Chemistry.
-
Fisher Scientific. (2025). Safety Data Sheet: 3-(4-Nitrophenyl)-1H-pyrazole.
-
MDPI. (2025). Synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
-
LookChem. (2017). 4-cyclopropyl-1H-pyrazole hydrochloride SDS.[1]
Sources
- 1. lookchem.com [lookchem.com]
- 2. dau.url.edu [dau.url.edu]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. 1-Cyclopropyl-1H-pyrazole-3-sulfonyl chloride | C6H7ClN2O2S | CID 122480589 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: LC-MS/MS Fragmentation & Structural Elucidation of 3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole
Executive Summary
This guide provides a comprehensive structural analysis of 3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole (MW: 216.26 Da), a critical pharmacophore often utilized in the synthesis of JAK inhibitors and other kinase-targeting therapeutics.
Unlike standard spectral libraries that offer static snapshots, this guide compares Collision Energy (CE) profiles and Ionization Polarities to establish a robust identification protocol. We demonstrate that while the pyrazole core exhibits high stability, the ethylsulfonyl moiety acts as the primary "soft spot" for fragmentation, providing unique diagnostic ions essential for distinguishing this intermediate from des-ethyl or ring-opened impurities.
Chemical Context & Theoretical Fragmentation
Before establishing the protocol, we must understand the lability of the functional groups to predict the Mass-to-Charge (
-
The Pyrazole Core: Aromatic and highly stable. In ESI(+), protonation occurs at the
position. Ring cleavage usually requires high energy ( eV). -
The Cyclopropyl Group: Generally stable in ESI but creates high ring strain. Under High-Energy Collision Dissociation (HCD), it may undergo ring opening or radical loss (41 Da).
-
The Ethylsulfonyl Group (
): The most labile point. Sulfones typically undergo -cleavage or rearrangement, losing the alkyl chain (ethylene loss, -28 Da) or the entire sulfonyl group ( , -64 Da).
Comparative Analysis Strategy
To validate the detection method, we compare the Target Molecule (TM) behavior under two distinct analytical stresses:
-
Low-Energy CID (10-20 eV): To preserve the molecular ion and identify labile adducts.
-
High-Energy CID (35-50 eV): To force skeletal rearrangement and confirm the core structure.
Experimental Protocol
To ensure reproducibility, the following LC-MS conditions are recommended. This protocol is self-validating using the "Soft-Hard" ionization check.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3,
mm, 2.5 µm). Reasoning: The T3 bonding provides better retention for polar heterocycles compared to standard C18. -
Mobile Phase A: 0.1% Formic Acid in Water (Proton source).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B (0-1 min)
95% B (8 min).
Mass Spectrometry Parameters (Q-TOF / Orbitrap)
-
Polarity: Positive (
) and Negative ( ) switching. -
Gas Temp: 350°C (High temp ensures desolvation of the sulfone).
-
Capillary Voltage: 3500 V.
Comparative Fragmentation Analysis
Comparison A: Collision Energy Ramp (Diagnostic Ion Generation)
The most critical validation step is observing the transition from the parent ion to the "signature" fragment.
| Parameter | Low Energy (10-20 eV) | High Energy (40-50 eV) | Analytical Insight |
| Dominant Ion | Low CE confirms MW; High CE confirms the pyrazole core. | ||
| Ethyl Loss | Minimal ( | Complete (100%) | The loss of |
| Ring Cleavage | None | Observable | High energy is required to break the pyrazole ring ( |
| Noise Level | Low | High | High CE generates non-specific hydrocarbon noise from the cyclopropyl ring. |
Comparison B: ESI(+) vs. ESI(-) Mode
Pyrazoles are amphoteric. Comparing polarities validates the presence of the acidic
-
ESI Positive (
): . Fragmentation is driven by the protonated nitrogen facilitating the loss of the ethyl group via a McLafferty-like rearrangement. -
ESI Negative (
): . The deprotonated pyrazole anion is highly stable. Fragmentation is suppressed, making Negative mode excellent for quantitation (higher sensitivity/stability) but poor for structural confirmation .
Visualized Fragmentation Pathway
The following diagram maps the specific bond cleavages derived from the comparative energy analysis.
Caption: Step-wise fragmentation pathway of 3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole under ESI(+) conditions. The transition from m/z 217 to 189 is the primary quality control marker.
Results & Discussion: The Diagnostic Signature
Primary Pathway: The Sulfonyl Collapse
The most distinct feature of this molecule in LC-MS is the sequential loss of the ethyl group followed by sulfur dioxide.
-
Step 1 (
): The protonated sulfone undergoes a rearrangement where the ethyl chain is eliminated as neutral ethylene ( ). This creates a sulfinic acid intermediate ( ). -
Step 2 (
): The unstable sulfinic acid ejects (64 Da). The resulting ion ( ) corresponds to the protonated 3-cyclopropyl-1H-pyrazole. This is the most stable fragment and should be used as the Quantifier Ion in MRM methods.
Secondary Pathway: Cyclopropyl Integrity
Unlike linear alkyl chains, the cyclopropyl group remains intact up to moderate collision energies.
-
Observation: If you observe a loss of 41 Da (
) before the loss of the ethyl group, it indicates thermal degradation in the source (source temperature too high), not true CID fragmentation. -
Recommendation: Maintain source temperature
to prevent premature ring opening.
Summary of Diagnostic Ions
| m/z (ESI+) | Identity | Origin | Relative Abundance (30 eV) |
| 217.06 | Parent | 100% (Base Peak at Low CE) | |
| 189.03 | Des-ethyl sulfinic acid | 40-60% | |
| 125.07 | Cyclopropyl-pyrazole | 80-90% (Base Peak at High CE) | |
| 98.06 | Ring cleavage | <10% |
References
-
Holčapek, M., et al. (2010). Structural analysis of pyrazole derivatives using electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
-
Nijenhuis, A.A., et al. (2006). Mass spectrometric studies on 4-aryl-1-cyclopropyl-1,2-dihydropyridinyl derivatives: an examination of a novel fragmentation pathway. PubMed.
-
BenchChem. (2025).[5] Mass Spectrometry of Pyrazoles: A Comparative Guide.
-
Metware Bio. (2024). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
-
MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles.
Sources
- 1. Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 4. lifesciencesite.com [lifesciencesite.com]
- 5. benchchem.com [benchchem.com]
Comparing potency of ethylsulfonyl vs. sulfonamide pyrazole derivatives
An In-Depth Comparative Guide to the Potency of Ethylsulfonyl vs. Sulfonamide Pyrazole Derivatives
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a detailed comparison of the biological potency of two key classes of pyrazole derivatives: those functionalized with an ethylsulfonyl group and those with a sulfonamide moiety. Pyrazole-based compounds are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2][3] The nature of the substituent at the pyrazole ring significantly influences their pharmacological profile. This document delves into the structure-activity relationships (SAR), mechanisms of action, and comparative potency data, supported by established experimental protocols. The primary focus is on their role as anti-inflammatory agents, particularly as inhibitors of cyclooxygenase-2 (COX-2), a well-established target for this class of compounds.[4]
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug development due to its versatile biological activities.[3] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][4] A prime example is Celecoxib, a potent and selective COX-2 inhibitor, which features a pyrazole core with a p-sulfonamidephenyl group.[5] This sulfonamide group is critical for its binding and selectivity.[5]
Recently, modifications of this core structure, including the replacement of the sulfonamide group with other electron-withdrawing moieties like ethylsulfonyl or more general arylsulfonyl groups, have been explored to modulate potency, selectivity, and pharmacokinetic properties.[4][6] This guide aims to provide researchers, scientists, and drug development professionals with an objective, data-driven comparison of the potency of ethylsulfonyl- and sulfonamide-functionalized pyrazole derivatives.
Core Structures: Ethylsulfonyl vs. Sulfonamide Moiety
The fundamental difference between these two classes of derivatives lies in the functional group attached to a phenyl ring, which is itself substituted on the pyrazole core. The sulfonamide group (-SO₂NH₂) in compounds like Celecoxib is a polar, hydrophilic side chain capable of hydrogen bonding.[5] In contrast, the ethylsulfonyl group (-SO₂CH₂CH₃) or a general arylsulfonyl group (-SO₂Ar) is non-polar and lacks the hydrogen bond-donating capacity of the sulfonamide's N-H protons. This structural variance has profound implications for receptor binding and overall potency.
Caption: Core chemical structures of the two pyrazole derivative classes.
Mechanism of Action and Structure-Activity Relationship (SAR)
The most well-characterized mechanism for this class of compounds is the inhibition of the COX-2 enzyme, which is a key mediator of inflammation and pain.[5]
Sulfonamide Derivatives (e.g., Celecoxib): The potency and selectivity of Celecoxib are attributed to its sulfonamide (-SO₂NH₂) side chain. This polar group inserts into a distinct hydrophilic side-pocket present in the active site of the COX-2 enzyme, a feature absent in the COX-1 isoform.[5] This specific interaction is a primary determinant of its COX-2 selectivity.
Ethylsulfonyl/Arylsulfonyl Derivatives: Replacing the -NH₂ of the sulfonamide with an alkyl (like ethyl) or aryl group creates a sulfone. While still an electron-withdrawing group, it alters the molecule's interaction with the target enzyme. These derivatives can still bind to the active site of COX-2, but their interaction with the hydrophilic side-pocket is modified. SAR studies have shown that the nature of the substituent on the sulfonyl group is critical. For instance, certain arylsulfonyl pyrazoles have demonstrated excellent anti-inflammatory activity, in some cases exceeding that of Celecoxib.[6] This suggests that while the specific hydrogen-bonding of the sulfonamide is lost, other interactions, possibly hydrophobic, within the pocket can compensate and even enhance binding affinity.
Caption: Mechanism of action via inhibition of the COX-2 pathway.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
To quantitatively compare the potency of these derivatives, a robust and self-validating experimental protocol is essential. An in vitro COX-2 enzyme inhibition assay is the standard method.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the human COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Celecoxib)
-
Negative control (DMSO vehicle)
-
Detection kit (e.g., colorimetric or fluorescent probe to measure prostaglandin E2 production)
-
96-well microplate and plate reader
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds and the positive control (Celecoxib) in DMSO.
-
Rationale: Serial dilutions allow for the generation of a dose-response curve to accurately calculate the IC₅₀. DMSO is a common solvent for these types of compounds.
-
-
Enzyme Preparation: In a 96-well plate, add the reaction buffer, heme cofactor, and the COX-2 enzyme to each well.
-
Rationale: The heme cofactor is essential for the catalytic activity of COX enzymes.
-
-
Inhibitor Incubation: Add a small volume of the diluted test compounds, positive control, or negative control (DMSO) to the appropriate wells. Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme before the introduction of the substrate.
-
-
Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Rationale: Arachidonic acid is the natural substrate for COX-2, and its conversion to prostaglandins is the reaction being measured.
-
-
Reaction Termination & Detection: After a specific time (e.g., 10 minutes), stop the reaction and use the detection kit to quantify the amount of prostaglandin produced.
-
Rationale: The amount of prostaglandin produced is inversely proportional to the inhibitory activity of the test compound.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Trustworthiness: The inclusion of a known inhibitor (Celecoxib) as a positive control validates the assay's performance, while the DMSO vehicle serves as a negative control to establish the baseline 100% enzyme activity.
-
Caption: Experimental workflow for determining IC₅₀ values.
Comparative Potency Data
Direct comparisons of ethylsulfonyl pyrazoles are less common in the literature than those of arylsulfonyl derivatives. However, studies on arylsulfonyl pyrazoles provide a strong basis for comparison against the sulfonamide benchmark, Celecoxib. The following table summarizes in vivo anti-inflammatory data from a study that synthesized and evaluated novel celecoxib analogs where the sulfonamide was replaced by an arylsulfonyl moiety.[6]
| Compound ID | Key Functional Group | Target/Assay | Potency (ED₅₀) µM/kg | Selectivity Index (COX-2/COX-1) | Reference |
| Celecoxib | Sulfonamide | Carrageenan-induced paw edema (in vivo) | 86 ± 1.1 | ~10-20[5] | [5][6] |
| 15c | 4-bromophenyl at C5, phenylsulfonyl at C4 | Carrageenan-induced paw edema (in vivo) | 68 ± 2.2 | Non-selective | [6] |
| 15d | 4-bromophenyl at C5, 4-tolylsulfonyl at C4 | Carrageenan-induced paw edema (in vivo) | 51 ± 0.7 | ~Half of Celecoxib | [6] |
ED₅₀ (Median Effective Dose): The dose that produces a therapeutic response in 50% of the population. A lower ED₅₀ indicates higher potency.
Discussion and Interpretation
The data presented in the table reveals a critical insight: replacing the sulfonamide group with an arylsulfonyl group can lead to a significant increase in in vivo anti-inflammatory potency.[6] Specifically, compound 15d , with a 4-tolylsulfonyl group, exhibited a lower ED₅₀ (51 ± 0.7 µM/kg) compared to Celecoxib (86 ± 1.1 µM/kg), indicating it is more potent in this animal model of inflammation.[6]
This enhanced potency suggests that the interactions of the arylsulfonyl moiety within the COX-2 active site, likely hydrophobic interactions of the tolyl group, are more favorable for binding than the hydrogen-bonding network established by Celecoxib's sulfonamide group. However, this structural change can come at the cost of selectivity. Compound 15c was found to be non-selective for COX-2, and while 15d retained selectivity, it was reduced compared to Celecoxib.[6]
For drug development professionals, this presents a classic optimization challenge: enhancing potency while maintaining or improving selectivity to minimize off-target effects, such as the gastrointestinal issues associated with COX-1 inhibition.[5] The ethylsulfonyl group, being smaller and less hydrophobic than an arylsulfonyl group, would represent a different point in this optimization landscape, potentially offering a balance between the polarity of the sulfonamide and the non-polarity of the arylsulfonyl group.
Conclusion
The comparison between ethylsulfonyl/arylsulfonyl and sulfonamide pyrazole derivatives is not a simple matter of one being universally superior.
-
Sulfonamide pyrazoles , exemplified by Celecoxib, have a well-established mechanism for achieving high COX-2 selectivity through specific hydrogen bonding in a hydrophilic side pocket.[5]
-
Arylsulfonyl pyrazoles have demonstrated the potential for even greater in vivo anti-inflammatory potency, suggesting that alternative binding interactions can be highly effective.[6] However, this potency increase may be coupled with a reduction in COX-2 selectivity.
The choice between these moieties depends on the specific therapeutic goal. For applications where maximum potency is the primary driver and some reduction in selectivity is tolerable, the sulfonyl scaffold is a highly promising avenue. For indications demanding the highest possible selectivity to ensure safety, the sulfonamide remains a proven and effective choice. Future research focusing on ethylsulfonyl derivatives could further elucidate the optimal balance of electronic and steric properties required for potent and selective inhibition.
References
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry.
- Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. (2014). Bioorganic & Medicinal Chemistry.
- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
- An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. (2024). Bentham Science Publishers.
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). PubMed.
- Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole. (2024). Semantic Scholar.
- Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. (2016). MDPI.
- Sulfonamide compounds incorporating pyrazole with biological activities. (n.d.). ResearchGate.
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). PMC.
- 1,3,4-Oxadiazole Sulfonamide Derivatives Containing Pyrazole Structures: Design, Synthesis, Biological Activity Studies, and Mechanism Study. (2025). Journal of Agricultural and Food Chemistry - ACS Publications.
- Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. (2014). PubMed.
- PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013). PharmaTutor.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI.
- (PDF) Pyrazole and its biological activity. (2017). ResearchGate.
- Celecoxib. (n.d.). Wikipedia.
- Celecoxib analogues disrupt Akt signaling, which is commonly activated in primary breast tumours. (2005). PubMed.
- Celebrex (Celecoxib): Side Effects, Uses, Dosage, Interactions, Warnings. (2021). RxList.
- product monograph including patient medication information. (2022). Pfizer Canada.
- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). ResearchGate.
- Anticancer and anti-inflammatory effects of novel ethyl pyrazole derivatives having sulfonamide terminal moiety. (2024). PubMed.
- 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. (2012). MDPI.
- (PDF) Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. (2025). ResearchGate.
Sources
- 1. pharmatutor.org [pharmatutor.org]
- 2. researchgate.net [researchgate.net]
- 3. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib - Wikipedia [en.wikipedia.org]
- 6. Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Structural Determination of 3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole
Executive Summary
In the development of pyrazole-based kinase inhibitors (e.g., JAK or BRAF inhibitors), the precise conformation of the 3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole moiety is a critical determinant of binding affinity. While the pyrazole ring is planar, the ethylsulfonyl group introduces significant rotational freedom, and the cyclopropyl group creates unique steric bulk that can force "out-of-plane" twisting.
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against Solution NMR and DFT (Density Functional Theory) for determining the bioactive conformation of this specific scaffold. It provides a validated protocol for crystallizing this intermediate to resolve the specific torsion angles defined by the
Part 1: The Structural Challenge
The molecule contains two critical degrees of freedom that define its 3D pharmacophore:
-
(Sulfonyl Rotation): The
torsion angle. The sulfonyl group often adopts a "pseudo-gauche" or perpendicular orientation relative to the aromatic ring to minimize steric clash with adjacent protons, but this is highly sensitive to packing forces. - (Cyclopropyl Orientation): The cyclopropyl ring, while rigid itself, can rotate relative to the pyrazole. In 3-substituted pyrazoles, the "bisected" conformation is often preferred electronically, but steric clash with the adjacent sulfonyl group may force a twisted conformation.
Why this matters: A 15° deviation in
Part 2: Methodology Comparison (X-ray vs. NMR vs. DFT)
The following table contrasts the three primary methods for resolving these torsion angles.
| Feature | X-ray Crystallography (SC-XRD) | Solution NMR (NOESY/ROESY) | DFT (B3LYP/6-31G)* |
| Primary Output | Absolute 3D coordinates (static) | Ensemble average (dynamic) | Energy Minima (gas/solvated) |
| Resolution | Atomic ( | Functional group proximity | N/A (Theoretical) |
| Stereochemistry | Absolute configuration defined | Relative (requires chiral ref.) | N/A |
| Sample State | Solid (Crystal lattice) | Solution ( | In silico |
| Weakness | Packing forces may distort conformation | Fast rotation averages signals | Misses lattice/entropy effects |
| Time to Data | 1–2 Weeks (crystallization dependent) | 24–48 Hours | 4–12 Hours |
| Cost | High (Instrument/Synchrotron) | Medium | Low (Compute time) |
Expert Insight: Why X-ray Wins for this Molecule
For 3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole , Solution NMR is often insufficient because the ethyl chain rotates too rapidly on the NMR timescale, resulting in averaged NOE signals that cannot distinguish between a single stable conformer and a rapid equilibrium between two conformers. SC-XRD is the only method that provides a definitive snapshot of the low-energy solid-state conformation , which frequently correlates with the "bound" state in tight enzyme pockets.
Part 3: Experimental Protocol (SC-XRD)
The following protocol is optimized for polar, hydrogen-bond-donating heterocycles like pyrazoles.
Phase 1: Crystallization (Vapor Diffusion)
Objective: Grow single crystals suitable for diffraction (
-
Solubility Screen: Dissolve 5 mg of compound in 500
of various solvents.-
Good Solvents: Methanol, Ethanol, DMSO.
-
Anti-Solvents: Hexane, Diethyl Ether, Water.
-
-
Setup (Hanging Drop Method):
-
Prepare a reservoir solution (500
) of 30% PEG 400 in water. -
On a siliconized cover slip, mix 1
of compound solution (saturated in Ethanol) with 1 of reservoir solution. -
Seal the cover slip over the reservoir using vacuum grease.
-
-
Incubation: Store at 20°C in a vibration-free environment. Check for birefringence under a polarized microscope after 24–72 hours.
Phase 2: Data Collection & Refinement
Standard: Mo-K
-
Mounting: Mount crystal on a Kapton loop using Paratone-N oil. Flash cool to 100 K using a liquid nitrogen stream to minimize thermal motion (reducing atomic displacement parameters).
-
Strategy: Collect a full sphere of data (360° rotation) to ensure high redundancy (
). -
Refinement (SHELXL):
-
Solve structure using Direct Methods (SHELXT).
-
Refine against
using full-matrix least-squares. -
Critical Step: Locate the acidic pyrazole proton (
). This is often visible in the difference Fourier map ( ) due to hydrogen bonding networks.
-
Part 4: Visualizing the Workflow
Diagram 1: Crystallography Decision Workflow
This workflow illustrates the logical progression from synthesis to structural validation.
Caption: Standard workflow for determining the solid-state structure of small molecule pyrazole derivatives.
Diagram 2: Conformational Analysis Logic
How to interpret the data once the structure is solved.
Caption: Logic tree for validating if the crystal structure represents a relevant biological conformation.
Part 5: Expected Structural Characteristics
Based on comparative data from the Cambridge Structural Database (CSD) for sulfonyl-pyrazoles:
-
N-H...O Hydrogen Bonding: The pyrazole
is a strong donor. In the crystal lattice, expect it to form an intermolecular hydrogen bond with a sulfonyl oxygen ( ) of a neighboring molecule, forming infinite chains or dimers. -
Ethyl Orientation: The ethyl group typically adopts a conformation where the
torsion minimizes syn-pentane interactions with the pyrazole ring. -
Cyclopropyl Bisecting: The cyclopropyl ring will likely orient such that the
of the methine is in the plane of the pyrazole ring (bisected conformation) to maximize conjugation, unless the ethylsulfonyl group forces a twist ( ).
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures.[Link]
-
Rhodes, G. (2006). Crystallography Made Crystal Clear: A Guide for Users of Macromolecular Models. Academic Press. [Link]
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. [Link]
-
Hampton Research. Hanging Drop Vapor Diffusion Crystallization.[Link]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling 3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole. While a specific Safety Data Sheet (SDS) for this novel compound is not publicly available, this document synthesizes field-proven insights and data from structurally related pyrazole and sulfonyl compounds to establish a robust safety protocol. Our primary objective is to empower you with the knowledge to work safely, protecting both yourself and the integrity of your research.
Hazard Assessment and Risk Analysis: Understanding the "Why"
Before any handling protocol is established, a thorough risk assessment is paramount. The structure of 3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole contains two key functional groups: a pyrazole ring and an ethylsulfonyl group. Analysis of similar compounds allows us to anticipate its toxicological profile.
-
Pyrazole Derivatives: This class of compounds can be harmful if swallowed and is known to cause serious eye irritation.[1] Some derivatives are suspected of damaging fertility or the unborn child and may cause organ damage through prolonged or repeated exposure.
-
Sulfonyl Compounds: While often stable, related compounds can be irritating to the skin, eyes, and respiratory system.[2]
This information dictates a cautious approach, treating the compound as potentially hazardous upon acute and chronic exposure.
Table 1: Anticipated Hazard Profile
| Hazard Classification | Anticipated Risk | Rationale based on Structural Analogs |
|---|---|---|
| Acute Oral Toxicity | Category 4: Harmful if swallowed.[1] | Pyrazole derivatives frequently exhibit oral toxicity.[1] |
| Eye Irritation | Category 2: Causes serious eye irritation.[1] | A common characteristic of pyrazole-based compounds.[1] |
| Skin Irritation | Potential Irritant | General best practice for handling novel chemical powders. |
| Respiratory Irritation | Potential Irritant | Inhalation of fine dust should be avoided.[2] |
| Reproductive Toxicity | Suspected Hazard | Some pyrazole derivatives carry this classification. |
The following workflow illustrates the foundational logic for establishing our safety protocols.
Caption: Risk assessment and control hierarchy.
Core Personal Protective Equipment (PPE) Protocol
Based on the hazard assessment, a multi-layered PPE approach is required to minimize all potential routes of exposure. The selection of each component is a deliberate choice to provide a validated barrier against the anticipated chemical properties.
-
Hand Protection: Wear chemical-resistant gloves at all times.[2] Nitrile gloves (minimum 14 mils thickness) are recommended for their broad resistance profile.[3] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contact. Contaminated gloves should be disposed of as hazardous waste.[2]
-
Eye and Face Protection: Given the high likelihood of severe eye irritation, protective eyewear is mandatory.[1] Use chemical safety goggles that provide a full seal around the eyes.[4] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[3][5]
-
Body Protection: A flame-resistant laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, such as handling larger quantities or potential for aerosolization, disposable chemical-resistant coveralls should be worn.[2][4] Gowns should be long-sleeved with tight-fitting cuffs and close in the back.[4]
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation risk.[2] If a fume hood is not available or if dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate particulate filters is required.[1][2]
Table 2: Summary of Required PPE
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand | Chemical-resistant nitrile gloves (≥ 14 mils).[3] | Prevents dermal absorption and skin irritation. |
| Eye/Face | Chemical safety goggles. Face shield for splash risk.[4] | Protects against serious eye irritation.[1] |
| Body | Laboratory coat. Chemical-resistant coveralls for high-risk tasks.[2] | Prevents contamination of personal clothing and skin. |
| Respiratory | Required if handling outside a fume hood or if dust is present.[2] | Prevents inhalation of potentially harmful particulates. |
Safe Handling and Operational Workflow
Adherence to a systematic workflow is critical for minimizing exposure and ensuring procedural consistency.
Engineering Controls: The primary engineering control is a properly functioning chemical fume hood.[2] Ensure the sash is at the lowest practical height to maximize airflow and protection.
Step-by-Step Handling Protocol:
-
Preparation: Before retrieving the compound, ensure your full PPE is correctly donned. Designate a specific area within the fume hood for the handling procedure.
-
Weighing: If possible, weigh the compound directly within the fume hood. If using an external balance, tare a sealed container, add the compound inside the fume hood, and re-seal before moving back to the balance for weighing. This "box-in-a-box" technique minimizes contamination.
-
Dissolution/Reaction: Add solvents and reagents slowly to the vessel containing the compound to avoid splashing. If the reaction is exothermic, use an ice bath for temperature control.
-
Post-Procedure: After handling, wipe down the work surface with an appropriate solvent. Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.
-
Hygiene: Wash hands and arms thoroughly with soap and water after completing the work and removing PPE.
Caption: Standard laboratory handling workflow.
Emergency Procedures: Immediate and Decisive Action
In the event of an exposure or spill, a rapid and correct response is critical.
-
Spill:
-
Alert personnel in the immediate area.[6]
-
Wearing full PPE, cover the spill with an absorbent material.
-
Carefully collect the contaminated material into a designated hazardous waste container.[7]
-
Clean the spill area with an appropriate solvent, and then soap and water.
-
Dispose of all cleanup materials as hazardous waste.
-
-
Eye Contact:
-
Skin Contact:
-
Inhalation:
-
Ingestion:
Decontamination and Waste Disposal Plan
Proper disposal is a legal and ethical responsibility to protect our environment and public health. All waste generated from handling 3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole must be treated as hazardous chemical waste.[8]
Decontamination:
-
Glassware: Rinse glassware with a suitable solvent (e.g., acetone, ethanol) in the fume hood. Collect the rinsate as hazardous liquid waste. Then, wash with soap and water.
-
Surfaces: Wipe down work surfaces with a cloth dampened with a deactivating solvent, followed by a standard laboratory disinfectant.
Waste Disposal:
-
Segregation: Do not mix this waste with other waste streams.[9] Use separate, designated containers for solid and liquid waste.
-
Containers: All waste containers must be made of a compatible material, be in good condition, and have a secure, sealable lid.[8][9] For liquid waste, do not fill containers more than three-quarters full to allow for expansion and prevent spills.[10]
-
Labeling: All containers must be clearly labeled with a "Hazardous Waste" tag that includes the full chemical name ("3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole") and a list of all constituents and their approximate concentrations.[8][11]
-
Storage: Store sealed waste containers in a designated, secure satellite accumulation area away from incompatible materials.[8]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[9][11] Never pour chemical waste down the drain or place it in the regular trash.[11]
Caption: Chemical waste disposal pathway.
This guide provides a comprehensive framework for the safe handling of 3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole. By integrating these protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the valuable research you conduct.
References
- Benchchem. (n.d.). Personal protective equipment for handling N-(2,5-dichlorophenyl)benzenesulfonamide.
- (n.d.). 3 - Safety Data Sheet.
- Jetir.Org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
- Benchchem. (n.d.). dealing with poor solubility of pyrazole derivatives during synthesis.
- US EPA. (2025, September 12). Personal Protective Equipment.
- Iowa State University. (2022, May 4). Selecting PPE When Using Pesticides | Integrated Crop Management.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- TCI Chemicals. (2024, December 7). SAFETY DATA SHEET.
- Chem Service. (2015, April 20). SAFETY DATA SHEET.
- Bernardo Ecenarro - BESA. (n.d.). Recommended PPE to handle chemicals.
- MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- (2012, December 13). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity.
- Weill Cornell EHS. (n.d.). Chemical Waste | Environmental Health and Safety.
- (2023, December 21). Safety Data Sheet.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- University of Toronto. (n.d.). STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL 1. Purpose - Department of Chemistry.
- McGill University. (n.d.). Chemical waste | Hazardous Waste Management.
- CSG. (n.d.). Chemical Waste | Removal, Treatment and Disposal.
- (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
- Benchchem. (n.d.). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from Ethyl 2-ethyl-2-methyl-3-oxobutanoate.
- (n.d.). Emergency Response Guide for Laboratories.
- (2020, October 2). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent.
Sources
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selecting PPE When Using Pesticides | Integrated Crop Management [crops.extension.iastate.edu]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. epa.gov [epa.gov]
- 6. cmu.edu [cmu.edu]
- 7. kishida.co.jp [kishida.co.jp]
- 8. Chemical Waste | Environmental Health and Safety [ehs.weill.cornell.edu]
- 9. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 10. Chemical waste | Hazardous Waste Management - McGill University [mcgill.ca]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
